Technical Documentation Center

N-Octadecanoyl-phytosphingosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Octadecanoyl-phytosphingosine

Core Science & Biosynthesis

Foundational

Part 1: Foundational Concepts: The Role and Structure of N-Octadecanoyl-phytosphingosine

An In-Depth Technical Guide to the Biosynthesis of N-Octadecanoyl-phytosphingosine (Ceramide [NP]-C18) in the Human Epidermis The structural and functional integrity of the human epidermis as a protective barrier is crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biosynthesis of N-Octadecanoyl-phytosphingosine (Ceramide [NP]-C18) in the Human Epidermis

The structural and functional integrity of the human epidermis as a protective barrier is critically dependent on the unique lipid composition of the stratum corneum (SC)[1][2][3]. Among these lipids, ceramides are the most abundant, constituting approximately 50% of the intercellular lipid mass by weight[4][5]. They, along with cholesterol and free fatty acids, form highly ordered lamellar structures that prevent excessive transepidermal water loss and protect against environmental insults[1][6].

N-Octadecanoyl-phytosphingosine is a specific and highly prevalent ceramide species within the human epidermis. Understanding its biosynthesis is paramount for researchers in dermatology and cosmetology, as deficiencies in this and other ceramides are strongly linked to skin barrier dysfunctions seen in conditions like atopic dermatitis, psoriasis, and ichthyosis[1][7][8].

Nomenclature and Molecular Structure

N-Octadecanoyl-phytosphingosine is classified under a systematic nomenclature that describes its molecular components:

  • Sphingoid Base: Phytosphingosine (P), a 4-hydroxy sphinganine. This hydroxyl group is a key feature, enabling extensive hydrogen bonding networks that stabilize the lipid lamellae[9].

  • Fatty Acid: N-Octadecanoyl, a non-hydroxylated (N) saturated fatty acid with an 18-carbon chain (stearic acid).

This structure is commonly abbreviated as Ceramide [NP] C18 . The amide bond between the fatty acid and the sphingoid base gives ceramides their characteristic amphiphilic nature, essential for their integration into the lipid matrix of the stratum corneum[1].

Part 2: The De Novo Biosynthesis Pathway in Epidermal Keratinocytes

The synthesis of Ceramide [NP]-C18 in the epidermis occurs primarily through the de novo pathway, a multi-step enzymatic process that takes place predominantly in the endoplasmic reticulum (ER) of differentiating keratinocytes in the spinous and granular layers[6][10]. The precursors are then packaged into lamellar bodies, which are secreted into the extracellular space at the stratum granulosum-stratum corneum interface to form the lipid barrier[2][3][8].

The pathway can be dissected into three core stages: sphingoid base synthesis, N-acylation, and sphingoid base modification.

Stage 1: Sphingoid Base Synthesis

The process begins with the condensation of two simple precursors: the amino acid L-serine and the fatty acid Palmitoyl-CoA.

  • Condensation: The rate-limiting first step is catalyzed by Serine Palmitoyltransferase (SPT) , which condenses L-serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine[6].

  • Reduction: The resulting keto-intermediate is rapidly reduced to dihydrosphingosine (also known as sphinganine) by a ketosphinganine reductase.

Stage 2: N-Acylation to Form Dihydroceramide

Dihydrosphingosine is then acylated with a specific fatty acid. For the synthesis of the target molecule, this is octadecanoic acid (stearic acid, C18:0).

  • Acyl-CoA Provision: Octadecanoyl-CoA is made available through cellular fatty acid metabolism.

  • Amide Bond Formation: This crucial step is catalyzed by a family of six Ceramide Synthases (CERS) , each exhibiting specificity for acyl-CoAs of different chain lengths[8][11].

    • CERS3 has broad substrate specificity for very-long-chain fatty acids (≥C18) and is essential for skin barrier formation. Mutations in CERS3 are known to cause congenital ichthyosis due to a lack of these critical ceramides[8][12].

    • CERS4 shows a preference for C18 to C22 acyl-CoAs[8][13].

    • Causality: The expression of both CERS3 and CERS4 in the epidermis makes them the primary candidates for catalyzing the formation of N-Octadecanoyl-dihydrosphingosine (the dihydroceramide precursor). Studies have shown that phytosphingosine treatment of keratinocytes, which boosts Ceramide [NP] levels, markedly increases the expression of CERS3[14][15].

Stage 3: Final Hydroxylation to Yield N-Octadecanoyl-phytosphingosine

The final step involves the modification of the sphingoid base backbone from dihydrosphingosine to phytosphingosine.

  • C4-Hydroxylation: The dihydroceramide, N-Octadecanoyl-dihydrosphingosine, is hydroxylated at the C4 position by Dihydroceramide Desaturase 2 (DES2) [8]. This enzymatic action converts the dihydrosphingosine base into a phytosphingosine base, completing the synthesis of N-Octadecanoyl-phytosphingosine (Ceramide [NP]-C18).

    • Expertise & Causality: This hydroxylation step is a critical control point. Research has demonstrated that treating cultured human keratinocytes with phytosphingosine uniquely stimulates the expression of DES2, leading to a dramatic and specific increase—over 20-fold—in Ceramide [NP] levels, without significantly affecting other ceramide classes like Ceramide [NS] or [NDS][14][15]. This suggests a positive feedback loop where the product's sphingoid base precursor upregulates the final biosynthetic enzyme.

Diagram: De Novo Biosynthesis of N-Octadecanoyl-phytosphingosine

Ceramide_NP_C18_Biosynthesis sub_serine L-Serine enz_spt SPT sub_serine->enz_spt sub_palmitoyl Palmitoyl-CoA sub_palmitoyl->enz_spt sub_stearoyl Octadecanoyl-CoA (C18:0-CoA) enz_cers CERS3 / CERS4 sub_stearoyl->enz_cers int_keto 3-Ketodihydrosphingosine enz_reductase Reductase int_keto->enz_reductase int_dhs Dihydrosphingosine (Sphinganine) int_dhs->enz_cers int_dhcer N-Octadecanoyl- dihydrosphingosine (Dihydroceramide) enz_des2 DES2 (C4-Hydroxylase) int_dhcer->enz_des2 prod_cer N-Octadecanoyl- phytosphingosine (Ceramide [NP]-C18) enz_spt->int_keto enz_reductase->int_dhs enz_cers->int_dhcer enz_des2->prod_cer lab_er Endoplasmic Reticulum LCMS_Workflow start Keratinocyte Pellet or Homogenized Tissue extract Lipid Extraction (Chloroform/Methanol) start->extract dry Dry Down (Nitrogen Stream) extract->dry resuspend Resuspend in Mobile Phase dry->resuspend inject Inject into LC-MS/MS resuspend->inject lc Reverse-Phase LC (C18 Column Separation) inject->lc ms Tandem Mass Spec (MRM Detection) lc->ms data Data Analysis (Quantification vs. Internal Standard) ms->data

Sources

Exploratory

Role of N-Octadecanoyl-phytosphingosine in stratum corneum lipid bilayers

An In-Depth Technical Guide to the Role of N-Octadecanoyl-phytosphingosine in Stratum Corneum Lipid Bilayers Executive Summary The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of N-Octadecanoyl-phytosphingosine in Stratum Corneum Lipid Bilayers

Executive Summary

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. Its function is critically dependent on the unique composition and intricate organization of its intercellular lipid matrix. This matrix, composed of ceramides, cholesterol, and free fatty acids, forms a highly ordered, lamellar structure that regulates permeability and prevents excessive transepidermal water loss (TEWL). Among the diverse classes of ceramides, N-Octadecanoyl-phytosphingosine (Ceramide NP, formerly Ceramide 3) is a cornerstone molecule. This technical guide provides an in-depth analysis of Ceramide NP, detailing its molecular architecture, its fundamental role in the structural organization and biophysical properties of the SC lipid bilayer, and its clinical significance in skin health and disease. Furthermore, this guide outlines established methodologies for the investigation of Ceramide NP in model lipid systems, offering a framework for researchers and drug development professionals in the field of dermatology and cosmetic science.

Part 1: The Stratum Corneum Lipid Bilayer: A Foundation of Barrier Function

The widely accepted "brick and mortar" model of the stratum corneum depicts terminally differentiated corneocytes (the "bricks") embedded in a continuous intercellular lipid matrix (the "mortar").[1] This lipid matrix is not an amorphous sea but a highly structured multilamellar system, primarily composed of an approximately equimolar ratio of ceramides (~50% by weight), cholesterol (~25%), and free fatty acids (~15%).[1] These lipids are organized into two main crystalline lamellar phases: a long periodicity phase (LPP) with a repeat distance of ~13 nm and a short periodicity phase (SPP) of ~6 nm.[2] The precise arrangement and interaction of these lipids are paramount for maintaining a competent skin barrier, a deficiency in which is linked to numerous dermatological conditions.[3][4]

Part 2: N-Octadecanoyl-phytosphingosine (Ceramide NP): Molecular Architecture and Significance

Ceramides are a complex family of sphingolipids, and their nomenclature reflects their specific molecular structure.[5] The designation "NP" in Ceramide NP signifies a N -acylated fatty acid (non-hydroxylated) linked to a P hytosphingosine base.[5][6] In this specific case, the fatty acid is octadecanoic acid (stearic acid).

The phytosphingosine base is a critical feature, distinguishing it from sphingosine-based ceramides (like Ceramide NS). It possesses an additional hydroxyl group at the C4 position of the sphingoid backbone. This seemingly minor difference has profound implications for its function. This additional hydroxyl group, along with the hydroxyls at C1 and C3 and the amide group, allows Ceramide NP to act as both a hydrogen bond donor and acceptor at multiple points.[7][8] This capacity for extensive intermolecular hydrogen bonding is fundamental to the stability and structural integrity of the lipid lamellae.[8][9]

Caption: Molecular structure of N-Octadecanoyl-phytosphingosine (Ceramide NP).

Part 3: The Functional Role of Ceramide NP in Lamellar Organization

Ceramide NP is one of the most abundant ceramides in the human SC.[3][10] Its unique structure enables it to integrate seamlessly with cholesterol and free fatty acids to form the ordered lamellar phases. Molecular dynamics simulations and experimental data reveal that the additional hydroxyl group on the phytosphingosine base facilitates the formation of a rigid and stable intermolecular hydrogen-bonding network at the lipid headgroup region.[5][9][11] This network acts as a molecular "glue," holding the bilayer together, reducing lipid mobility, and contributing to the low permeability of the stratum corneum.[9][12]

Neutron diffraction studies, which can precisely locate deuterated molecules within the bilayer, have shown that the acyl chains of Ceramide NP are predominantly located in the central part of the LPP's trilayer unit cell, interdigitating with the chains of free fatty acids.[13][14] This specific arrangement, stabilized by the headgroup interactions, is crucial for the formation of a dense, impermeable barrier.

Lipid_Interaction_Model cluster_0 Stratum Corneum Lipid Lamellae cluster_1 Intermolecular Interactions CerNP N-Octadecanoyl-phytosphingosine (Ceramide NP) - OH at C1, C3, C4 - Amide NH Headgroup Tails Hbond1 H-Bonding Network (Cer-Cer, Cer-Chol, Cer-FFA) CerNP:h->Hbond1 Donates & Accepts H-bonds VDW Van der Waals Forces (Acyl Chain Packing) CerNP:t->VDW Interdigitation Chol Cholesterol - OH at C3 Headgroup Rigid Steroid Nucleus Chol:h->Hbond1 Donates & Accepts H-bonds Chol:t->VDW Ordering Effect FFA Free Fatty Acid - COOH Headgroup Acyl Chain FFA:h->Hbond1 Donates & Accepts H-bonds FFA:t->VDW Packing Hbond1->CerNP:h Hbond1->Chol:h Hbond1->FFA:h

Caption: Interactions of Ceramide NP within the SC lipid matrix.

Quantitative Impact on Stratum Corneum Composition

The concentration of Ceramide NP is not static and is significantly altered in pathological skin conditions, which correlates directly with barrier dysfunction.

ParameterHealthy SkinAtopic Dermatitis (AD) SkinPsoriasis SkinCitation(s)
Relative Abundance of Ceramide NP HighSignificantly DecreasedDecreased[3][15][16]
Ceramide [NP]/[NS] Ratio High (~1.5-2.0)Significantly Decreased (<1.0)Decreased[15]
Average Ceramide Acyl Chain Length LongerShorterShorter[3][16]
Transepidermal Water Loss (TEWL) LowHighHigh[3][15]

Part 4: Biophysical Impact on Barrier Properties

The molecular characteristics of Ceramide NP directly translate to specific biophysical properties of the SC lipid bilayer.

  • Thermotropic Phase Behavior: The extensive hydrogen bonding network endowed by the phytosphingosine headgroup significantly raises the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid matrix.[8][9] This ensures the lipids remain in a highly ordered, solid-like (gel) state at physiological skin temperatures, which is essential for barrier function.

  • Lateral Packing: While the strong headgroup interactions provide stability, FTIR studies have shown that phytosphingosine-based ceramides can exhibit less dense hexagonal chain packing compared to the orthorhombic packing seen with some sphingosine ceramides.[8] However, in the complex native SC mixture with cholesterol and long-chain fatty acids, a dense orthorhombic packing is predominantly formed, which minimizes intercellular space and lowers permeability.

  • Permeability and Hydration: The dense and highly ordered structure created by Ceramide NP and its lipid partners forms a formidable barrier to water loss. A higher Ceramide [NP]/[NS] ratio is strongly correlated with lower TEWL and higher skin capacitance (a measure of hydration).[15] Its depletion in conditions like atopic dermatitis leads to a compromised barrier, increased water loss, and the clinical signs of dry, flaky skin.[3]

Part 5: Investigating Ceramide NP in Model Systems - Methodologies and Rationale

To elucidate the specific role of Ceramide NP, researchers rely on well-defined model systems that mimic the native SC lipid environment. The choice of analytical technique is driven by the specific property being investigated.

Caption: Experimental workflow for analyzing Ceramide NP function.

Experimental Protocol 1: Preparation of SC Model Multilamellar Vesicles (MLVs)
  • Rationale: This protocol creates a simplified, controllable model of the SC lipid lamellae, allowing for the systematic study of a single component's influence. Hydration followed by extrusion produces vesicles with a defined size distribution.

  • Methodology:

    • Lipid Stock Preparation: Dissolve high-purity Ceramide NP, cholesterol (CHOL), and free fatty acids (e.g., stearic acid) in a 2:1 (v/v) chloroform:methanol solvent to create individual stock solutions (e.g., 10 mg/mL).[17]

    • Lipid Mixing: Combine the stock solutions in a round-bottom flask to achieve the desired molar ratio (e.g., 1:1:1).

    • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid mixture's phase transition (e.g., 80°C) to form a thin, uniform lipid film on the flask wall. Further dry under high vacuum for at least 2 hours to remove residual solvent.[17]

    • Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask. Hydrate the lipid film by agitating the flask at a temperature above the Tm (e.g., 80°C) for 1-2 hours. This process allows the lipids to self-assemble into large MLVs.[17][18]

    • (Optional) Freeze-Thaw Cycles: To promote lamellar mixing and reduce vesicle size, subject the MLV suspension to 5-10 cycles of rapid freezing (liquid nitrogen) and thawing (warm water bath, ~65°C).[19]

    • (Optional) Extrusion: To create large unilamellar vesicles (LUVs) or MLVs with a more uniform size distribution, pass the hydrated lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder device. This process should be performed at a temperature above the Tm.[19]

Experimental Protocol 2: Analysis of Lamellar Structure via Small-Angle X-ray Diffraction (SAXD)
  • Rationale: SAXD is a powerful non-invasive technique used to determine the long-range ordering and repeat distance (d-spacing) of lamellar structures. The diffraction pattern provides direct evidence for the formation of the LPP or SPP.[20][21]

  • Methodology:

    • Sample Preparation: Concentrate the prepared MLV suspension by centrifugation and transfer the resulting lipid pellet into a thin-walled glass capillary tube. Seal the capillary.

    • Instrument Setup: Mount the capillary in the sample holder of a SAXD instrument. Ensure precise temperature and humidity control, as these factors critically influence lipid organization.

    • Data Acquisition: Expose the sample to a collimated X-ray beam (wavelength typically ~0.1-0.2 nm).[22] Collect the scattered X-rays on a 2D detector over a range of small angles (typically 0.1° to 5° 2θ).

    • Data Analysis: Integrate the 2D scattering pattern to obtain a 1D plot of intensity versus scattering vector, q (q = 4πsin(θ)/λ). The positions of the Bragg diffraction peaks are used to calculate the lamellar repeat distance (d) according to Bragg's Law: d = 2πn/q, where n is the diffraction order (1, 2, 3...).[21][23]

Experimental Protocol 3: Assessment of Thermotropic Phase Behavior via Differential Scanning Calorimetry (DSC)
  • Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the main phase transition temperature (Tm), which reflects the energy required to disrupt the ordered gel phase into a disordered liquid-crystalline phase. A higher Tm indicates greater lipid packing and stability.[24][25]

  • Methodology:

    • Sample Preparation: Accurately weigh 2-10 mg of the hydrated lipid pellet into a hermetic aluminum DSC pan. Seal the pan. Prepare an identical empty pan to serve as a reference.[26][27]

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Set the desired temperature program. A typical program involves an initial equilibration step, followed by a heating and cooling scan at a controlled rate (e.g., 5-10°C/min) over a relevant temperature range (e.g., 20°C to 100°C).[28]

    • Data Acquisition: Run the temperature program. The instrument records the differential heat flow between the sample and the reference.

    • Data Analysis: Plot the heat flow versus temperature. An endothermic peak during heating represents the gel-to-liquid crystalline phase transition. The peak's onset temperature is typically reported as the Tm.

Part 6: Clinical and Therapeutic Implications

The fundamental role of Ceramide NP in maintaining barrier integrity makes it a crucial molecule in dermatology. A deficiency of Ceramide NP, as seen in atopic dermatitis and psoriasis, is a key etiological factor in the pathogenesis of these diseases.[3][15] This understanding provides a strong rationale for the development of therapeutic moisturizers and barrier repair creams.

Topical application of formulations containing a physiological ratio of ceramides (including NP), cholesterol, and free fatty acids has been shown to replenish the SC lipid pool, improve the ceramide profile, reduce TEWL, and increase skin hydration.[29][30] The clinical effect of these ceramide-containing products is directly linked to their ability to restore the structural and functional integrity of the stratum corneum's lipid barrier.

Conclusion

N-Octadecanoyl-phytosphingosine is not merely a structural component but a master regulator of stratum corneum barrier function. Its unique molecular architecture, characterized by a phytosphingosine base, facilitates an extensive hydrogen-bonding network that is critical for the formation of a stable, ordered, and impermeable lipid lamellar structure. A comprehensive understanding of its biophysical properties and its interactions with other key lipids is essential for elucidating the mechanisms of skin health and disease. The methodologies outlined in this guide provide a robust framework for researchers and developers to probe the intricate functions of Ceramide NP, paving the way for the rational design of next-generation therapeutic agents for compromised skin barrier conditions.

References

  • Moore, D. J., & Rerek, M. E. (2001). Phytosphingosine and Sphingosine Ceramide Headgroup Hydrogen Bonding: Structural Insights through Thermotropic Hydrogen/Deuterium Exchange. The Journal of Physical Chemistry B, 105(36), 8746-8755. [Link]

  • Typology. (2023, March 7). What should you know about the different classes of ceramide. [Link]

  • Das, C., & Olmsted, P. D. (2013). Simulation study of the structure and phase behavior of ceramide bilayers and the role of lipid headgroup chemistry. Journal of Chemical Theory and Computation, 9(11), 5116-5126. [Link]

  • Pigga, J. M., et al. (2017). Molecular Dynamics Simulations of Ceramide and Ceramide-Phosphatidylcholine Bilayers. The Journal of Physical Chemistry B, 121(43), 10094-10106. [Link]

  • Pandit, S. A., & Scott, H. L. (2006). Molecular-dynamics simulation of a ceramide bilayer. Biophysical Journal, 90(1), 114-123. [Link]

  • Ishida, K., et al. (2020). The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation. Experimental Dermatology, 29(10), 973-980. [Link]

  • Gooris, G. S., et al. (2015). Skin Lipids: Localization of Ceramide and Fatty Acid in the Unit Cell of the Long Periodicity Phase. Biophysical Journal, 109(10), 2133-2142. [Link]

  • Spada, F., Barnes, T. M., & Greive, K. A. (2018). Skin hydration is significantly increased by a cream formulated to mimic the skin's own natural moisturizing systems. Clinical, Cosmetic and Investigational Dermatology, 11, 491-497. [Link]

  • Ono, T., et al. (2024). Correlations between Skin Condition Parameters and Ceramide Profiles in the Stratum Corneum of Healthy Individuals. Metabolites, 14(8), 456. [Link]

  • Sun, Y., et al. (2023). Biomimetic Stratum Corneum Liposome Models: Lamellar Organization and Permeability Studies. Pharmaceutics, 15(2), 353. [Link]

  • Mason, R. P., & Jacob, R. F. (2002). X-Ray Diffraction Analysis of Membrane Structure Changes with Oxidative Stress. Methods in Molecular Biology, 196, 3-15. [Link]

  • Williams, L., et al. (2025). Topical supplementation with physiological lipids rebalances the stratum corneum ceramide profile and strengthens skin barrier function in adults predisposed to atopic dermatitis. British Journal of Dermatology. [Link]

  • Kim, B. E., Leung, D. Y. M., & Goleva, E. (2018). The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. International Journal of Molecular Sciences, 19(11), 3546. [Link]

  • Journal. (n.d.). Ceramide NP: Science Behind Skin Compatibility. [Link]

  • Schroeter, A., et al. (2016). Preparation of a New Oligolamellar Stratum Corneum Lipid Model. Langmuir, 32(16), 3943-3953. [Link]

  • Kiselev, M. A., et al. (2005). Disposition of Ceramide in Model Lipid Membranes Determined by Neutron Diffraction. Biophysical Journal, 88(6), 4150-4158. [Link]

  • Masukawa, Y., et al. (2008). Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS. Journal of Lipid Research, 49(7), 1466-1479. [Link]

  • Hon, K. L., et al. (2018). Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient. Hong Kong Medical Journal, 24(2), 144-149. [Link]

  • Zhang, L. (Ed.). (n.d.). Summary of Methods to Prepare Lipid Vesicles. [Link]

  • Nădăban, A., et al. (2022). Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. Journal of Lipid Research, 63(3), 100179. [Link]

  • GlaxoSmithKline. (2017). A Proof of Concept Clinical Study to Investigate the Effects of an Experimental Cosmetic Moisturiser on the Barrier Function of Human Skin on the Face and Forearm. ClinicalTrials.gov. [Link]

  • Hauß, T., et al. (2008). Arrangement of ceramide [EOS] in a stratum corneum lipid model matrix: new aspects revealed by neutron diffraction studies. Skin Pharmacology and Physiology, 21(3), 121-130. [Link]

  • University of Fribourg. (n.d.). X-ray scattering methods for studying lipid bilayers. [Link]

  • Nădăban, A., et al. (2022). The importance of ceramide headgroup for lipid localisation in skin lipid models. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1864(6), 183886. [Link]

  • Avanti Polar Lipids. (n.d.). Giant Vesicle Preparation. [Link]

  • Rappolt, M. (2017). My first electron density map: A beginner's guide to small angle x-ray diffraction. Elektrotehniški vestnik, 84(1-2), 25-30. [Link]

  • Nojiri, H., et al. (2020). Efficacy of a ceramide complex cream for the treatment of sensitive skin. Journal of Cosmetic Dermatology, 19(11), 3041-3047. [Link]

  • Nădăban, A., et al. (2024). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase. Journal of Lipid Research, 65(8), 100588. [Link]

  • Dermatest. (n.d.). Transepidermal Water Loss (TEWL). [Link]

  • LibreTexts Physics. (2021, March 28). 5.8: FTIR on Membranes. [Link]

  • Ellis, S. R., et al. (2018). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. Metabolites, 8(3), 48. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70789062, N-octacosanoylphytosphingosine. [Link]

  • Imokawa, G., et al. (1991). Quantitative analysis of stratum corneum lipids in xerosis and asteatotic eczema. Archives of Dermatological Research, 283(4), 219-223. [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

  • Amenitsch, H., Bernstorff, S., & Rappolt, M. (2006). Tutorial in Small Angle X-ray Scattering Analysis. Abdus Salam International Center of Theoretical Physics. [Link]

  • IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. [Link]

  • Purdue University. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

  • Sciortino, A., et al. (2022). An FTIR Spectroscopy Investigation on Different Methods of Lipid Extraction from HepG2 Cells. Applied Sciences, 12(21), 11130. [Link]

  • Precisa. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Jiang, Y., et al. (2025). Quantitative study of stratum corneum ceramides contents in patients with sensitive skin. Skin Research and Technology. [Link]

  • La Mura, C., et al. (2021). FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Murine Liver Tissues Analysis. Applied Sciences, 11(21), 10292. [Link]

  • Kim, S., et al. (2025). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. Cosmetics, 12(2), 48. [Link]

  • TU Delft Repository. (n.d.). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. [Link]

  • Zhang, R., et al. (1995). Small-angle x-ray scattering from lipid bilayers is well described by modified Caillé theory but not by paracrystalline theory. Physical Review E, 52(4), 4181-4191. [Link]

  • Scilit. (n.d.). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Moore, D. J., Rerek, M. E., & Mendelsohn, R. (2001). Phytosphingosine and Sphingosine Ceramide Headgroup Hydrogen Bonding: Structural Insights through Thermotropic Hydrogen/Deuterium Exchange. The Journal of Physical Chemistry B, 105(36), 8746-8755. [Link]

  • Moore, D. J., Rerek, M. E., & Mendelsohn, R. (2001). Phytosphingosine and Sphingosine Ceramide Headgroup Hydrogen Bonding: Structural Insights through Thermotropic Hydrogen/Deuterium Exchange. The Journal of Physical Chemistry B, 105(36), 8746-8755. [Link]

Sources

Foundational

N-Octadecanoyl-phytosphingosine (Ceramide NP): Dual-Action Mechanisms in Stratum Corneum Lipid Architecture and Keratinocyte Signaling

Target Audience: Researchers, Formulation Scientists, and Dermatological Drug Development Professionals Executive Summary N-Octadecanoyl-phytosphingosine, universally designated as Ceramide NP or Ceramide 3, is a skin-id...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Dermatological Drug Development Professionals

Executive Summary

N-Octadecanoyl-phytosphingosine, universally designated as Ceramide NP or Ceramide 3, is a skin-identical sphingolipid fundamentally responsible for the structural integrity and barrier function of the human stratum corneum (SC). Comprising a phytosphingosine backbone in an amide linkage with a non-hydroxy stearic acid (C18:0)[1], Ceramide NP is not merely a passive "mortar" in the SC lipid matrix. Recent biophysical and transcriptomic evaluations reveal a dual-action mechanism: it orchestrates the dense orthorhombic lateral packing of intercellular lipids to arrest transepidermal water loss (TEWL)[2][3], while simultaneously acting as a bioactive ligand that drives keratinocyte differentiation via the PPARα/PGC-1α signaling axis[1][4]. This whitepaper dissects the biophysics, molecular signaling pathways, and self-validating experimental protocols necessary for optimizing Ceramide NP in therapeutic barrier repair.

Molecular Architecture and Biophysical Dynamics

The Phytosphingosine Backbone and Hydrogen Bonding

The unique efficacy of Ceramide NP lies in its trihydroxyl phytosphingosine base. Unlike standard sphingosine, the additional hydroxyl group at the C4 position of phytosphingosine allows for an extensive, highly stable intermolecular hydrogen-bonding network[5]. Thermotropic hydrogen/deuterium exchange studies demonstrate that this specific headgroup architecture is critical for stabilizing the rigid crystalline domains of the SC[5].

Orthorhombic vs. Hexagonal Lateral Packing

Barrier performance is strictly dictated by how lipids pack laterally[6]. In a healthy SC, Ceramide NP, cholesterol, and free fatty acids (FFAs) assemble into an orthorhombic phase —a tightly packed, highly ordered crystalline lattice that severely restricts the diffusion of water and hydrophilic permeants[2][7]. When the barrier is compromised (e.g., in atopic dermatitis), or when formulations lack the correct co-lipid ratios, the lipids transition into a hexagonal phase or a fluid state, which is loosely packed and highly permeable[2][8].

The "Plateau Effect" and Co-Lipid Dependency

A critical failure point in drug development is the "plateau effect," where topical ceramides initially hydrate the skin but fail to fully restore low permeability[6]. Ceramide NP cannot form an orthorhombic lattice in isolation. It requires a physiological lipid ratio of 3:1:1 (Ceramides : Cholesterol : Free Fatty Acids) to achieve optimal lamellar assembly[1]. Without cholesterol to modulate fluidity and FFAs to stabilize the lattice, excess Ceramide NP will phase-separate, rendering the formulation structurally inert[3][6].

PhaseTransition CerNP Exogenous Ceramide NP (N-Octadecanoyl-phytosphingosine) Mix Physiological Lipid Matrix (3:1:1 Molar Ratio) CerNP->Mix Formulation CoLipids Co-Lipids (Cholesterol + FFAs) CoLipids->Mix Integration Phase1 Hexagonal Phase (Loose Packing, High Permeability) Mix->Phase1 Thermal Stress (>45°C) or Imbalance Phase2 Orthorhombic Phase (Dense Packing, Low Permeability) Mix->Phase2 Optimal Assembly (<45°C) Phase1->Phase2 Cooling / Barrier Repair

Caption: Ceramide NP integration into the stratum corneum lipid matrix and temperature-dependent phase states.

Biological Signaling: Beyond the Structural Model

Ceramide NP is metabolically active. Upon penetration into the stratum granulosum, exogenous Ceramide NP and its phytosphingosine metabolites act as potent lipid mediators[9].

  • PPARα / PGC-1α Activation: Phytosphingosine bases directly transactivate peroxisome proliferator-activated receptors (PPAR), specifically PPARα[1][4]. This activation initiates a transcriptional cascade that upregulates essential epidermal differentiation markers.

  • S1P / S1PR2 Modulation: Ceramide metabolites are phosphorylated by sphingosine kinases into signaling molecules like Sphingosine-1-Phosphate (S1P), which further drives keratinocyte proliferation and innate immune responses (e.g., cathelicidin antimicrobial peptide production)[4][9].

  • Cornified Envelope Formation: Through these pathways, Ceramide NP upregulates Keratin 1 and 10 (KRT1/10), Involucrin (IVL), and Transglutaminase 1 (TGM1), orchestrating the complete maturation of the corneocyte[4].

Signaling CerNP Ceramide NP (Topical Application) Metabolites Phytosphingosine & Metabolites CerNP->Metabolites Epidermal Enzymes PPAR PPARα / PGC-1α Activation CerNP->PPAR Direct Ligand Interaction S1P S1P / S1PR2 Signaling Metabolites->S1P Sphingosine Kinase Markers Upregulation of KRT1, KRT10, IVL, TGM1 PPAR->Markers Transcription S1P->Markers Transcription Barrier Keratinocyte Differentiation & Barrier Restoration Markers->Barrier Structural Maturation

Caption: Dual-pathway signaling mechanism of Ceramide NP driving keratinocyte differentiation and repair.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous translation from bench to formulation, researchers must utilize self-validating experimental models. Below are two highly controlled protocols for validating Ceramide NP efficacy.

Protocol 1: Biophysical Validation of Lamellar Assembly (FTIR & SAXS/WAXS)

Objective: To confirm that formulated Ceramide NP successfully co-crystallizes with physiological lipids into the low-permeability orthorhombic phase[2][8]. Causality & Self-Validation: In a complex mixture, the aliphatic chains of ceramides and fatty acids overlap in standard spectroscopy. By utilizing perdeuterated palmitic acid (PA-d31) , the CD2 stretching vibrations shift to a lower frequency (~2100 cm⁻¹), isolating them from the Ceramide NP CH2 vibrations (~2800 cm⁻¹)[8]. If both the CH2 and CD2 scissoring bands show splitting, it definitively validates that both lipids have co-crystallized into a hybrid orthorhombic lattice, rather than phase-separating.

Methodology:

  • Lipid Mixture Preparation: Dissolve Ceramide NP, PA-d31, and Cholesterol in a 2:1:1 or 3:1:1 molar ratio in chloroform/methanol (5:1 v/v)[7].

  • Film Deposition: Spray the solution onto a ZnSe window and evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 24 hours.

  • Hydration & Thermal Cycling: Hydrate the lipid film with a pH 5.5 acetate buffer. Heat the sample to 80°C to erase thermal history, then cool slowly to 32°C (physiological skin temperature)[3][8].

  • FTIR Acquisition: Measure the infrared spectra. Look for the CH2 scissoring contour at 1472 and 1462 cm⁻¹ (indicating Ceramide NP orthorhombic packing) and the CD2 scissoring contour at 1093 and 1089 cm⁻¹ (indicating PA-d31 orthorhombic packing)[8].

  • WAXS Cross-Validation: Subject the same sample to Wide-Angle X-ray Scattering. The presence of two distinct Bragg peaks at ~0.41 nm and ~0.37 nm serves as orthogonal validation of the orthorhombic phase[10].

Protocol 2: In Vitro Keratinocyte Differentiation Assay

Objective: Validate the biological signaling efficacy of Ceramide NP on epidermal differentiation pathways[4][9]. Causality & Self-Validation: Keratinocyte differentiation is a sequential cascade. Measuring only early markers (like KRT1) can yield false positives for barrier repair if the cells fail to mature. This protocol measures early (KRT1), mid (IVL), and late (TGM1) markers. Upregulation of TGM1 validates that the cells are actively cross-linking the cornified envelope, proving functional, end-stage repair[4].

Methodology:

  • Cell Culture: Seed human immortalized keratinocytes (HaCaT) in 6-well plates using DMEM supplemented with 10% FBS until 70% confluence.

  • Stress Induction: Wash cells with PBS and expose them to 30 mJ/cm² of UVB irradiation to induce barrier stress and downregulate native differentiation markers[4].

  • Treatment: Treat the cells with 10 µM Ceramide NP (solubilized in a non-toxic vehicle like 0.1% DMSO/BSA) for 24 to 48 hours. Include a vehicle-only negative control.

  • RNA Extraction & qPCR: Extract total RNA using TRIzol reagent. Synthesize cDNA and perform quantitative real-time PCR targeting KRT1, IVL, and TGM1. Normalize against a GAPDH housekeeping gene[4].

  • Protein Validation (ELISA): Lyse a parallel set of treated cells and quantify Involucrin and Transglutaminase 1 protein levels via ELISA to confirm that mRNA transcription successfully translated into barrier proteins[1].

Quantitative Data & Efficacy Metrics

The following table synthesizes the critical biophysical and clinical parameters associated with Ceramide NP application, providing a benchmark for formulation success.

ParameterValue / ObservationClinical / Biophysical Significance
Optimal Lipid Molar Ratio 3:1:1 (Cer : Chol : FFA)Required to prevent the "plateau effect" and ensure proper lamellar assembly[1][6].
Orthorhombic WAXS Peaks ~0.41 nm and ~0.37 nmIndicates dense, highly ordered lateral packing associated with low permeability[10].
Hexagonal WAXS Peak ~0.41 nm (single peak)Indicates looser packing; characteristic of a compromised barrier or thermal stress[10].
Phase Transition Temp 45°C – 55°CThe critical temperature threshold where SC lipids shift from a protective crystalline to a fluid phase[8].
Clinical Hydration Increase Up to 38% (at 4 weeks)Long-term clinical endpoint demonstrating successful TEWL reduction and barrier restoration[11].

Conclusion

N-Octadecanoyl-phytosphingosine (Ceramide NP) is a highly sophisticated molecule that bridges structural biophysics and active cellular signaling. For drug development professionals, understanding that Ceramide NP must be formulated with precise co-lipids to achieve orthorhombic packing is paramount to overcoming the efficacy plateau. Furthermore, leveraging its ability to transactivate PPARα pathways allows for the design of therapeutics that not only patch the stratum corneum but actively instruct the epidermis to rebuild itself from the basal layer up.

References

  • A Lipid Mixture Enriched by Ceramide NP with Fatty Acids of Diverse Chain Lengths Contributes to Restore the Skin Barrier Function Impaired by Topical Corticosteroid. Karger Publishers. Available at: [Link]

  • When Barrier Repair Plateaus: Biological Limits of Ceramides. Grand Ingredients. Available at: [Link]

  • Ceramide NP: Science Behind Skin Compatibility. Journal 2250.care. Available at:[Link]

  • CERAMIDE NP. Ataman Kimya. Available at:[Link]

  • Is an orthorhombic lateral packing and a proper lamellar organization important for the skin barrier function? ResearchGate. Available at: [Link]

  • Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation. PMC. Available at:[Link]

  • The skin barrier: an extraordinary interface with an exceptional lipid organization. PMC. Available at: [Link]

  • Influence of a Novel Dimeric Ceramide Molecule on the Nanostructure and Thermotropic Phase Behavior of a Stratum Corneum Model Mixture. ACS Publications. Available at: [Link]

  • Characterization of mimetic lipid mixtures of stratum corneum. Elsevier. Available at: [Link]

  • Phytosphingosine, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics. ResearchGate. Available at:[Link]

  • Aggregation Behaviour of Ceramide Class 3 Lipids. ResearchGate. Available at:[Link]

  • Cholesterol Sulfate and Ca2+ Modulate the Mixing Properties of Lipids in Stratum Corneum Model Mixtures. PMC. Available at:[Link]

  • Efficacy Evaluation of N-Acyl-Phytosphingosine Prepared from Marula Oil Derived Fatty Acids in Skin Barrier Repair. Taylor & Francis. Available at:[Link]

  • Ceramides vs Niacinamide: How They Strengthen the Skin Barrier. MetwareBio. Available at:[Link]

  • Phytosphingosine and Sphingosine Ceramide Headgroup Hydrogen Bonding: Structural Insights through Thermotropic Hydrogen/Deuterium Exchange. ACS Publications. Available at: [Link]

  • US6001375A - Topical application of ceramides. Google Patents.
  • CERAMIDE 3. Ataman Kimya. Available at: [Link]

Sources

Exploratory

Natural occurrence of N-Octadecanoyl-phytosphingosine in yeast and plant extracts

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of N-Octadecanoyl-phytosphingosine in Yeast and Plant Extracts Abstract N-Octadecanoyl-phytosphingosine, a specific phytoceramide, is a pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of N-Octadecanoyl-phytosphingosine in Yeast and Plant Extracts

Abstract

N-Octadecanoyl-phytosphingosine, a specific phytoceramide, is a pivotal lipid molecule found in both yeast and plants. It consists of a phytosphingosine backbone linked to an 18-carbon saturated fatty acid, octadecanoic acid. This guide provides a comprehensive technical overview of its natural occurrence, detailing the distinct biosynthetic pathways in the model yeast Saccharomyces cerevisiae and in various plant species. We delve into its crucial physiological functions, which encompass maintaining membrane structure and integrity, as well as participating in cellular signaling and stress responses. Furthermore, this document offers detailed, field-proven protocols for the extraction, purification, and advanced analysis of N-Octadecanoyl-phytosphingosine. Methodologies covered include solvent extraction, column chromatography, and state-of-the-art analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers and drug development professionals with a robust framework for its study and application.

Introduction to N-Octadecanoyl-phytosphingosine

Ceramides are a class of sphingolipids that serve as fundamental structural components of eukaryotic cell membranes and as critical signaling molecules in a myriad of cellular processes.[1][2] N-Octadecanoyl-phytosphingosine belongs to the phytoceramide subclass, characterized by a phytosphingosine long-chain base.

Chemical Structure and Nomenclature

N-Octadecanoyl-phytosphingosine is an amide formed between phytosphingosine and octadecanoic acid (stearic acid). Phytosphingosine is a C18 amino alcohol with hydroxyl groups at positions 1, 3, and 4. This tri-hydroxy backbone distinguishes it from the di-hydroxy sphingosine more commonly found in mammals. The "N-Octadecanoyl" designation specifies that an 18-carbon saturated fatty acid is attached to the amino group of the phytosphingosine base.

Biological Significance

As amphipathic molecules, phytoceramides like N-Octadecanoyl-phytosphingosine are integral to the formation of the lipid bilayer in cell membranes. The hydroxyl groups on the phytosphingosine backbone can participate in extensive hydrogen bonding, contributing to the stability and low permeability of membranes.[3] Beyond their structural role, these lipids and their metabolites are key players in signaling pathways that regulate processes such as cell growth, stress responses, and programmed cell death.[1][4]

Biosynthesis of N-Octadecanoyl-phytosphingosine

The biosynthesis of N-Octadecanoyl-phytosphingosine occurs in the endoplasmic reticulum and involves a conserved set of enzymatic reactions, with some variations between yeast and plants.

Biosynthesis in Yeast (Saccharomyces cerevisiae)

In yeast, sphingolipid synthesis is an essential process.[1] The de novo pathway begins with the condensation of serine and palmitoyl-CoA.

  • Formation of the Long-Chain Base: The initial and rate-limiting step is catalyzed by serine palmitoyltransferase (SPT), forming 3-ketodihydrosphingosine.[5] This is then reduced to dihydrosphingosine (sphinganine) by 3-ketosphingosine reductase (Tsc10p).[5]

  • Hydroxylation: The sphingolipid C4-hydroxylase (Syr2p/Sur2p) adds a hydroxyl group to C-4 of dihydrosphingosine to produce phytosphingosine.[5]

  • N-Acylation: Ceramide synthases (Lag1p and Lac1p) catalyze the attachment of a fatty acyl-CoA, in this case, octadecanoyl-CoA, to the amino group of phytosphingosine, forming N-Octadecanoyl-phytosphingosine.[6]

The activity of SPT is tightly regulated to maintain sphingolipid homeostasis within the cell.[5]

Yeast Biosynthesis of N-Octadecanoyl-phytosphingosine Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT (Lcb1/Lcb2) DHS Dihydrosphingosine (Sphinganine) KDS->DHS Tsc10p PHS Phytosphingosine DHS->PHS Sur2p Cer N-Octadecanoyl- phytosphingosine PHS->Cer OctaCoA Octadecanoyl-CoA OctaCoA->Cer Ceramide Synthase (Lag1p/Lac1p) Plant Biosynthesis of N-Octadecanoyl-phytosphingosine Precursors Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Precursors->KDS SPT Sphinganine Sphinganine KDS->Sphinganine 3-KSR Phytosphingosine Phytosphingosine Sphinganine->Phytosphingosine SBH PhytoCer N-Octadecanoyl- phytosphingosine Phytosphingosine->PhytoCer VLCFA_CoA Octadecanoyl-CoA VLCFA_CoA->PhytoCer Ceramide Synthase (LOH2)

Plant biosynthetic pathway for N-Octadecanoyl-phytosphingosine.

Natural Occurrence and Physiological Functions

In Yeast

In Saccharomyces cerevisiae, N-Octadecanoyl-phytosphingosine and other ceramides are precursors to more complex sphingolipids, such as inositol phosphoceramides (IPCs), which are essential for cell viability. [1]These lipids are crucial for a variety of cellular functions.

FunctionRole of Sphingolipids in Yeast
Stress Resistance Essential for tolerance to heat, high salt, and low pH. [7]
Cell Wall Integrity Involved in maintaining the structural integrity of the cell wall. [7][8]
Membrane Domains Contribute to the formation of specialized membrane domains (lipid rafts).
Cell Cycle Regulation Ceramide levels are implicated in controlling cell cycle progression. [8]
Endocytosis Required for the proper functioning of endocytic pathways. [7]
In Plant Extracts

Phytoceramides are naturally present in many plants, often as components of glucosylceramides (GluCers). [3][9]They are particularly abundant in sources like wheat, rice, soybeans, and spinach. [10][11]Industrial food processing residues, such as apple pomace and wheat germs, have been identified as rich sources for their extraction. [9][12][13]

Plant Source Reported Glucosylceramide Content (mg/100g dry material)
Wheat Germs 33.7 [9][13]
Apple Pomace 28.9 [9][13]
Rice Bran Varies, a significant source [11]

| Coffee Grounds | 4.4 [9][13]|

In plants, these lipids are vital for membrane stability, regulating permeability, and are involved in signal transduction during responses to biotic and abiotic stress. [3]

Methodologies for Extraction and Purification

The extraction and purification of N-Octadecanoyl-phytosphingosine require robust methods to separate these amphipathic molecules from other cellular components.

Rationale for Method Selection

The choice of solvent system is critical for efficiently extracting lipids while minimizing the co-extraction of non-lipid contaminants. Chloroform/methanol mixtures are classic choices for total lipid extraction due to their ability to solvate both polar and non-polar lipids. Isopropanol/hexane/water systems offer a less toxic alternative and are effective for extracting ceramides from plant tissues. [9]Subsequent purification steps are necessary to isolate the ceramide fraction from other lipid classes.

Step-by-Step Protocol: Extraction from Yeast Cells
  • Cell Harvesting: Grow yeast cells to the desired density and harvest by centrifugation.

  • Quenching Metabolism: Resuspend the cell pellet in cold buffer to halt enzymatic activity.

  • Cell Disruption: Disrupt cells using methods such as bead beating with glass beads to ensure efficient extraction.

  • Solvent Extraction: Add a chloroform/methanol/water mixture (e.g., 1:2:0.8 v/v/v) to the disrupted cells.

  • Phase Separation: Induce phase separation by adding more chloroform and water. The lower organic phase, containing the lipids, is carefully collected. [14]6. Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen to yield the total lipid extract.

Step-by-Step Protocol: Extraction from Plant Material
  • Sample Preparation: Dry the plant material (e.g., lyophilize) and grind it into a fine powder to increase the surface area for extraction. [9]2. Solvent Extraction: Extract the powdered material multiple times with an isopropanol–n-hexane–water (e.g., 55:20:25 v/v/v) solvent system, often assisted by ultrasonication to improve efficiency. [9]3. Combine and Evaporate: Pool the extracts and evaporate the solvent to obtain the total lipid extract.

  • Liquid-Liquid Partitioning: Redissolve the extract in a chloroform–methanol–water (1:1:1 v/v/v) mixture to partition polar and nonpolar compounds. The organic phase containing ceramides is collected and dried. [9]

Purification by Column Chromatography

The crude lipid extract is further purified to isolate the ceramide fraction.

  • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity (e.g., chloroform followed by chloroform/methanol mixtures). Fractions are collected and analyzed by TLC to identify those containing ceramides. [9]* Size-Exclusion Chromatography: For higher purity, fractions enriched in ceramides can be subjected to size-exclusion chromatography using a resin like Sephadex LH-20. [9]

Extraction and Purification Workflow cluster_plant Plant-Specific Step Start Yeast Pellet or Dried Plant Powder Extraction Solvent Extraction (e.g., Chloroform/Methanol or Isopropanol/Hexane/Water) Start->Extraction Partitioning Liquid-Liquid Partitioning (for plant extracts) Extraction->Partitioning CrudeExtract Crude Lipid Extract Extraction->CrudeExtract Partitioning->CrudeExtract SilicaCC Silica Gel Column Chromatography CrudeExtract->SilicaCC TLC TLC Analysis of Fractions SilicaCC->TLC CeramideFraction Enriched Ceramide Fraction TLC->CeramideFraction Pool Fractions SEC Size-Exclusion Chromatography (Optional) CeramideFraction->SEC PureCer Purified N-Octadecanoyl- phytosphingosine SEC->PureCer

General workflow for extraction and purification.

Advanced Analytical Techniques

The analysis of ceramides is challenging due to their low abundance and the complexity of the lipidome. [15]

Chromatographic Techniques
  • Thin-Layer Chromatography (TLC): A classical method used for the qualitative separation of lipid classes. It is valuable for monitoring the progress of column chromatography purification but lacks quantitative precision. [2][14]* High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC (NP-HPLC) is a powerful tool for separating ceramide species based on the polarity of their head groups. [14]When coupled with a detector like an Evaporative Light Scattering Detector (ELSD), it allows for quantification without the need for derivatization. [2][16]

Mass Spectrometry (MS) Based Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is not suitable for intact ceramides due to their low volatility. However, after acid hydrolysis and derivatization (e.g., silylation), GC-MS is excellent for determining the fatty acid and long-chain base composition of a purified ceramide sample. [15]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for modern ceramide analysis. [15]It offers unparalleled sensitivity and specificity, allowing for the direct identification and quantification of individual ceramide species, like N-Octadecanoyl-phytosphingosine, from a complex mixture.

Step-by-Step Protocol: Quantification by LC-MS/MS
  • Sample Preparation: Resuspend the purified lipid extract in a suitable solvent (e.g., methanol/chloroform).

  • Internal Standard Addition: For accurate quantification, add a known amount of an internal standard. The ideal standard is a stable isotope-labeled version of the analyte, such as N-omega-CD3-Octadecanoyl-phytosphingosine. [17][18][19]This corrects for variations in sample extraction and instrument response. [17]3. LC Separation: Inject the sample onto a reverse-phase column (e.g., C18). Elute the ceramides using a gradient of mobile phases, typically water/methanol or water/acetonitrile with additives like formic acid.

  • MS Analysis: Operate the mass spectrometer in a positive ionization mode using an electrospray ionization (ESI) source.

  • Multiple Reaction Monitoring (MRM): For high specificity, use MRM mode. Select the precursor ion for N-Octadecanoyl-phytosphingosine ([M+H]+) and monitor for specific product ions generated by collision-induced dissociation. [20]6. Quantification: Create a calibration curve using standards and calculate the concentration of the analyte in the sample by comparing its peak area to that of the internal standard.

Analytical TechniquePrimary UseAdvantagesDisadvantages
TLC Qualitative screening, fraction monitoringSimple, low costLow resolution, not quantitative [14]
NP-HPLC-ELSD Quantitative analysis of lipid classesGood for separation by polarity, no derivatization needed [2][14]Less sensitive than MS
GC-MS Compositional analysis (fatty acids, LCBs)High resolution for fatty acid profiling [15]Requires hydrolysis and derivatization, indirect
LC-MS/MS Identification and quantification of intact speciesHigh sensitivity, high specificity, structural information [15]Higher cost and complexity

Applications and Future Directions

Current Applications
  • Cosmetics and Dermatology: Plant-derived phytoceramides are widely used in skincare products to replenish skin lipids, enhance the skin's barrier function, and improve hydration. [3][21][22][23]* Pharmaceutical Research: As bioactive signaling molecules, ceramides are studied for their roles in various diseases, making them targets for drug development. [2][4]

Future Perspectives
  • Metabolic Engineering: There is significant interest in engineering yeast strains like Saccharomyces cerevisiae or Pichia ciferrii for the overproduction of phytosphingosine and its derivatives, creating a sustainable and scalable source. [24][25]* Novel Sources: Research continues to explore underutilized plant materials and agricultural byproducts as economical and sustainable sources of valuable phytoceramides. [9][12][13]

Conclusion

N-Octadecanoyl-phytosphingosine is a structurally and functionally significant lipid in both yeast and plants. Understanding its biosynthesis, physiological roles, and natural distribution is crucial for leveraging its potential in scientific research and commercial applications. The methodologies for its extraction and analysis have become increasingly sophisticated, with LC-MS/MS providing the precision required to study this molecule in complex biological systems. Continued research into this and other phytoceramides promises to unlock new opportunities in fields ranging from biotechnology to dermatology.

References

View References
  • Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. (2024). Synth Syst Biotechnol.
  • Role of mature sphingolipids in yeast: new tools. FOLIA.
  • Ali, S., et al. (2021). Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives. The Plant Cell.
  • Fuchs, H., et al. (2017). Production of Rare Phyto-Ceramides from Abundant Food Plant Residues. Journal of Agricultural and Food Chemistry.
  • Takagi, T., et al. (2024). Biological Importance of Complex Sphingolipids and Their Structural Diversity in Budding Yeast Saccharomyces cerevisiae. MDPI.
  • The Yeast Sphingolipid Signaling Landscape. PMC - NIH.
  • Chromatographic Analysis of Ceramide III of Saccharomyces cerevisiae.
  • Separation and detection of ceramides by HPLC followed by evaporative light-scattering detection and thin layer chrom
  • Quantitative Analysis of Ceramide III of Saccharomyces cerevisiae by Normal Phase HPLC.
  • Techniques for Ceramide Analysis.
  • Ceramides. Cyberlipid.
  • Probing the Roles of Complex Sphingolipids and Sterol Profile in Yeast Plasma Membrane Organiz
  • Biological Importance of Complex Sphingolipids and Their Structural Diversity in Budding Yeast Saccharomyces cerevisiae.
  • Potential Applications of Phyto-Derived Ceramides in Improving Epidermal Barrier Function. (2017).
  • Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
  • Phytoceramides and their Application.
  • Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides
  • Production of Rare Phyto-Ceramides
  • Construction of engineered Saccharomyces cerevisiae for producing phytosphingosine.
  • Distinct Signaling Roles of Ceramide Species in Yeast Revealed Through Systematic Perturb
  • Considering Phytosphingosine-Based Ceramide Formulations for
  • Production of Rare Phyto-Ceramides from Abundant Food Plant Residues. PubMed.
  • Stress-Induced Cell Death Is Mediated by Ceramide Synthesis in Neurospora crassa. PMC.
  • Everything you need to know about Phytosphingosine. FormuNova.
  • Phytoceramides. Cosmacon.
  • What are Phytoceramides?. Leading Edge Health.
  • Stable Isotope Mass Spectrometry Standards for Glycosphingolipids. Vinci-Biochem Srl.
  • Stable Isotope Mass Spectrometry MATREYA LLC Standards for Glycosphingolipids. Cloudfront.net.
  • Application Note: Quantitative Analysis of Phytosphingosine (2-Aminooctadecane-1,3,4-triol)
  • Two Pathways of Sphingolipid Biosynthesis Are Separ
  • Phytoceramides: N
  • De novo sphingolipid biosynthesis pathway in yeast Saccharomyces...
  • Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substr
  • Phytosphingosine as a specific inhibitor of growth and nutrient import in Saccharomyces cerevisiae. PubMed.
  • N-Octacosanoyl-C22-phytosphingosine. PubChem.
  • PHYTOSPHINGOSINE. Inxight Drugs.
  • Biosynthesis of Unsaturated Fatty Acids (Icosanoyl-CoA).
  • Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in ker
  • Phytosphingosine (yeast)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Quantification of N-Octadecanoyl-phytosphingosine (Ceramide NP)

Introduction & Analytical Rationale N-Octadecanoyl-phytosphingosine, commonly designated as Ceramide NP (t18:0/18:0) or Ceramide 3, is a critical skin-identical sphingolipid. Comprising a phytosphingosine backbone (t18:0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

N-Octadecanoyl-phytosphingosine, commonly designated as Ceramide NP (t18:0/18:0) or Ceramide 3, is a critical skin-identical sphingolipid. Comprising a phytosphingosine backbone (t18:0) amide-linked to a saturated stearic acid chain (C18:0), Ceramide NP is a primary structural component of the stratum corneum lipid matrix, essential for maintaining epidermal barrier function and preventing transepidermal water loss (TEWL).

In dermatological drug development and cosmetic formulation, the precise quantification of Ceramide NP is paramount. However, its extreme lipophilicity, lack of a strong UV-absorbing chromophore, and the presence of numerous isobaric/isomeric lipid species in biological matrices make traditional analytical methods (like HPLC-UV or GC-FID) insufficient. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, providing the requisite sensitivity, structural specificity, and dynamic range.

This application note details a self-validating, robust HPLC-MS/MS protocol for the extraction and quantification of Ceramide NP from biological matrices (e.g., skin tape strippings, plasma, or topical formulations).

Mechanistic Principles & Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than merely executing a protocol. Every step in this workflow is designed to overcome the specific physicochemical hurdles of Ceramide NP.

Sample Preparation & Extraction Causality

Ceramide NP is highly hydrophobic. Aqueous extraction methods will result in near-zero recovery. We employ a modified Folch liquid-liquid extraction (LLE) using Chloroform:Methanol (2:1, v/v)[1]. This solvent system disrupts lipid-protein interactions in the stratum corneum and partitions the non-polar ceramides into the organic phase, leaving salts and polar interferents in the aqueous phase.

Chromatographic Resolution

A reversed-phase C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column is utilized. Because Ceramide NP can precipitate on-column in highly aqueous conditions, the gradient is heavily weighted toward strong organic solvents. Isopropanol (IPA) is incorporated into Mobile Phase B because its low dielectric constant and high elution strength are necessary to elute long-chain ceramides and prevent carryover[2].

Ionization and MS/MS Fragmentation Pathway

Ceramide NP ( C36​H73​NO4​ , exact mass 583.55 Da) is ionized via Electrospray Ionization in positive mode (ESI+). The addition of 0.1% formic acid and 5 mM ammonium formate to the mobile phases acts as a proton source, driving the formation of the [M+H]+ precursor ion at m/z 584.6[3].

During Collision-Induced Dissociation (CID), the amide bond is cleaved, resulting in the neutral loss of the stearic acid tail. Subsequent losses of water molecules from the phytosphingosine trihydroxy backbone yield the primary product ions at m/z 282.3 (quantifier) and m/z 264.3 (qualifier)[1],[4].

Fragmentation Prec Precursor Ion: [M+H]+ m/z 584.6 Loss1 Loss of Stearic Acid (- 284 Da) Prec->Loss1 Int1 Intermediate m/z 300.3 Loss1->Int1 Loss2 Loss of H2O (- 18 Da) Int1->Loss2 Prod1 Product Ion 1 m/z 282.3 (Quantifier) Loss2->Prod1 Loss3 Loss of H2O (- 18 Da) Prod1->Loss3 Prod2 Product Ion 2 m/z 264.3 (Qualifier) Loss3->Prod2

Caption: ESI+ collision-induced dissociation (CID) fragmentation pathway of Ceramide NP.

Internal Standard Selection

To create a self-validating system that corrects for matrix-induced ion suppression and extraction losses, an isotopically labeled internal standard (IS) is mandatory. We utilize C18 Phytoceramide-d3 (t18:0/18:0-d3)[5]. Crucial Insight: The three deuterium atoms are located on the terminal methyl group of the stearic acid tail. Therefore, when the fatty acid is lost during CID, the resulting phytosphingosine product ion loses the deuterium label. Consequently, the IS transition is m/z 587.6 282.3[6].

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: Ceramide NP (t18:0/18:0) analytical standard; C18 Phytoceramide-d3 (Internal Standard)[5].

  • Solvents: LC-MS grade Methanol, Chloroform, Isopropanol (IPA), Acetonitrile, and Water[2].

  • Additives: LC-MS grade Formic Acid, Ammonium Formate.

Sample Extraction Workflow (Skin Tape Strippings / Tissue)
  • Spiking: Place the biological sample (e.g., D-squame tape discs) into a glass homogenization vial. Spike with 50 µL of the Internal Standard working solution (1 µg/mL C18 Phytoceramide-d3 in methanol)[1].

  • Lysis & Extraction: Add 1.5 mL of Chloroform:Methanol (2:1, v/v) containing 50 µg/mL butylated hydroxytoluene (BHT) to prevent lipid oxidation[1].

  • Disruption: Sonicate the mixture in a water bath at 4°C for 15 minutes, followed by vortexing for 2 minutes to ensure complete lipid solvation.

  • Phase Separation: Add 0.3 mL of LC-MS grade water to induce phase separation. Centrifuge at 3,000 × g for 10 minutes at 4°C[2].

  • Collection: Carefully transfer the lower organic phase (containing the ceramides) to a clean glass autosampler vial using a glass Pasteur pipette.

  • Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas[1]. Reconstitute the lipid residue in 200 µL of Methanol:Chloroform (9:1, v/v). Vortex for 1 minute.

Workflow Start Skin/Plasma Sample Spike Spike Internal Standard (Ceramide-d3) Start->Spike Extract Liquid-Liquid Extraction (CHCl3:MeOH) Spike->Extract Centrifuge Centrifugation & Phase Separation Extract->Centrifuge Dry Evaporate to Dryness (N2 Gas) Centrifuge->Dry Recon Reconstitute in Mobile Phase Dry->Recon LC UHPLC Separation (C18 Column) Recon->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantification & Data Analysis MS->Data

Caption: Workflow for the extraction and LC-MS/MS quantification of Ceramide NP from biological matrices.

UHPLC Separation Conditions

A robust gradient is required to elute the highly hydrophobic Ceramide NP while maintaining sharp peak shapes.

Table 1: UHPLC Parameters

Parameter Specification
Column Reversed-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm particle size)[2]
Column Temperature 50 °C (Critical to reduce mobile phase viscosity and improve peak shape)[2]
Mobile Phase A Water containing 0.1% Formic Acid and 5 mM Ammonium Formate[2]
Mobile Phase B Isopropanol:Acetonitrile (9:1, v/v) with 0.1% Formic Acid and 5 mM Ammonium Formate[2]
Flow Rate 0.4 mL/min

| Injection Volume | 5 µL |

Gradient Program:

  • 0.0 - 1.0 min: 60% B

  • 1.0 - 5.0 min: Linear ramp to 100% B

  • 5.0 - 7.0 min: Hold at 100% B (Elution of Ceramide NP)

  • 7.0 - 7.1 min: Return to 60% B

  • 7.1 - 9.0 min: Column re-equilibration at 60% B

Mass Spectrometry (MRM) Parameters

The mass spectrometer (e.g., Triple Quadrupole) is operated in Electrospray Ionization positive mode (ESI+).

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Ceramide NP 584.6 282.3 50 35 Quantifier[1]
Ceramide NP 584.6 264.3 50 40 Qualifier[3]

| Ceramide NP-d3 (IS) | 587.6 | 282.3 | 50 | 35 | Internal Standard[6] |

(Note: Source temperature, capillary voltage, and desolvation gas flows should be optimized based on the specific instrument manufacturer's guidelines).

Method Validation & Quantitative Data Summary

To ensure the protocol acts as a self-validating system, Quality Control (QC) samples at Low, Mid, and High concentrations must be run alongside the analytical batch. The method demonstrates excellent linearity and precision, characteristic of optimized lipidomic workflows[4].

Table 3: Typical Method Validation Parameters for Ceramide NP

Validation Parameter Observed Range / Criteria
Linear Dynamic Range 100 ng/mL – 5,000 ng/mL
Limit of Detection (LOD) 59 – 90 ng/mL[4]
Limit of Quantification (LOQ) 178 – 360 ng/mL[4]

| Linearity ( R2 ) | > 0.994[4] | | Intra-day Precision (RSD) | 1.14% – 4.43%[4] | | Inter-day Precision (RSD) | 2.43% – 4.46%[4] | | Absolute Recovery | > 85% (Corrected by IS) |

System Suitability Testing (SST): Before analyzing biological samples, inject a mid-level calibration standard (e.g., 1,000 ng/mL) five times. The Relative Standard Deviation (RSD) of the Ceramide NP peak area must be 5%, and the retention time drift must be 0.1 minutes.

References

  • CERAMIDE NP - Ataman Kimya Source: Ataman Chemicals URL:[Link]

  • A Lipid Mixture Enriched by Ceramide NP with Fatty Acids of Diverse Chain Lengths Contributes to Restore the Skin Barrier Function Impaired by Topical Corticosteroid Source: Karger Publishers (Skin Pharmacol Physiol 2022;35:112–123) URL:[Link]

  • Optimization of LC-MS/MS analysis methods for ceramides in cosmetics Source: DBpia / KoreaScience URL:[Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics Source: KoreaScience URL:[Link]

Sources

Application

Preparation of N-Octadecanoyl-phytosphingosine containing liposomes for drug delivery

Application Note: Preparation and Optimization of N-Octadecanoyl-Phytosphingosine (Ceramide NP) Liposomes for Advanced Drug Delivery Introduction & Mechanistic Insights N-Octadecanoyl-phytosphingosine, universally identi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Optimization of N-Octadecanoyl-Phytosphingosine (Ceramide NP) Liposomes for Advanced Drug Delivery

Introduction & Mechanistic Insights

N-Octadecanoyl-phytosphingosine, universally identified in cosmetic and pharmaceutical sciences as Ceramide NP (or Ceramide 3), is a fundamental sphingolipid composed of a phytosphingosine backbone linked to an 18-carbon stearic acid chain. In human physiology, it is a primary structural component of the stratum corneum, responsible for maintaining the highly ordered orthorhombic lateral organization of the skin's lipid barrier[1][2].

In the context of drug delivery, engineering liposomes with Ceramide NP serves a dual, synergistic purpose. First, it acts as a robust nanocarrier for active pharmaceutical ingredients (APIs). Second, the vesicle itself acts as a therapeutic agent, replenishing depleted epidermal lipids to restore barrier function in conditions like atopic dermatitis and psoriasis[1].

Causality in Formulation Design: Integrating Ceramide NP into a phospholipid bilayer fundamentally alters the vesicle's thermodynamic properties. Pure Ceramide NP possesses a high phase transition temperature (often exceeding 80°C) and highly ordered hydrocarbon chains[3]. When doped into a liposome, it increases membrane rigidity and reduces permeability, which is excellent for preventing the premature leakage of encapsulated APIs. However, excessive ceramide concentrations cause lipid phase separation, leading to vesicle aggregation and precipitation[4]. Therefore, the formulation must be carefully balanced with helper lipids—such as cholesterol to fluidize the membrane and free fatty acids (e.g., oleic acid) to optimize flexibility and reduce the polydispersity index (PDI)[4][5].

Experimental Workflow Visualization

Workflow N1 1. Lipid Phase Dissolution (PC, Chol, Ceramide NP in CHCl3/MeOH) N2 2. Solvent Evaporation (Rotary Evaporator -> Thin Film) N1->N2 N3 3. Film Hydration (Aqueous Buffer + API at 60°C) N2->N3 N4 4. Size Reduction (Probe Sonication & Extrusion) N3->N4 N5 5. Quality Control (DLS, Zeta Potential, EE%) N4->N5

Step-by-step workflow for Ceramide NP liposome preparation.

Step-by-Step Methodology: Thin-Film Hydration

This protocol utilizes the thin-film hydration method, optimized specifically to handle the extreme hydrophobicity of Ceramide NP[4].

Materials & Reagents:

  • Phosphatidylcholine (PC): 10.0 mg/mL (Primary bilayer former)

  • Cholesterol: 2.5 mg/mL (Membrane fluidizer)

  • Ceramide NP: 1.0 mg/mL (Barrier restorer / rigidity enhancer)

  • Oleic Acid: 1.0 mg/mL (Flexibility enhancer)[5]

  • Solvent System: Chloroform and Methanol (2:1 v/v)

  • Aqueous Phase: Phosphate-Buffered Saline (PBS, pH 7.4)

Protocol:

  • Lipid Dissolution: Accurately weigh the PC, Cholesterol, Ceramide NP, and Oleic acid. Transfer them to a clean round-bottom flask and dissolve in 10 mL of the Chloroform/Methanol (2:1 v/v) mixture.

    • Causality: The 2:1 ratio is mandatory. Chloroform solubilizes the hydrophobic ceramide chains, while methanol disrupts the strong hydrogen bonding between the phytosphingosine headgroups, ensuring complete molecular dispersion.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under a 100-mbar vacuum at 45°C, rotating at 150 rpm, until a dry lipid film forms[4].

    • Self-Validation Check: Inspect the film visually. It must be translucent and uniform. Opaque, white crystalline clumps indicate premature ceramide precipitation, meaning the lipid ratio is unbalanced or solvent evaporation was too rapid.

  • Hydration & Drug Loading: Add 10 mL of pre-warmed PBS (pH 7.4) to the flask. (If using a hydrophilic API, dissolve it in the PBS beforehand). Rotate the flask at atmospheric pressure at 60°C for 1 hour to hydrate the film into multilamellar vesicles (MLVs).

    • Causality: The hydration temperature must strictly exceed the phase transition temperature of the lipid mixture. While pure Ceramide NP melts at >80°C, the inclusion of cholesterol and PC lowers the mixture's transition point to ~50-60°C, allowing fluid-state vesicle closure[3].

  • Size Reduction: Subject the crude MLV dispersion to probe sonication at 20 kHz for 15 minutes (keep the sample in an ice bath to prevent heat-induced lipid oxidation)[4]. Follow this by extruding the dispersion through a 0.22 µm polycarbonate membrane for 10 continuous cycles.

  • Purification: Remove unencapsulated API via dialysis (MWCO 10 kDa) against PBS for 24 hours at 4°C, or by ultracentrifugation at 15,000 rpm for 30 minutes[1].

Quantitative Data: Formulation Optimization

The table below synthesizes the expected physicochemical properties of liposomes based on varying Ceramide NP concentrations. It highlights the critical threshold where ceramide doping transitions from beneficial to destabilizing[4][5].

FormulationPC:Chol:Ceramide Ratio (w/w)Expected Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1 (Control) 10 : 2.5 : 0110 ± 150.15 ± 0.02-12.5 ± 2.185.2 ± 3.4
F2 (Optimal) 10 : 2.5 : 1.0135 ± 120.18 ± 0.03-18.4 ± 1.593.8 ± 0.8
F3 (High Cer) 10 : 2.5 : 3.0280 ± 450.45 ± 0.08-22.1 ± 3.062.4 ± 5.2

Data Interpretation: Formulation F2 represents the optimal thermodynamic balance. The PDI remains below 0.2, indicating a monodisperse population ideal for dermal penetration. In F3, the excessive Ceramide NP exceeds the solubilization capacity of the bilayer, inducing lipid phase separation. This drastically increases vesicle size and PDI, while the compromised membrane architecture causes a sharp drop in encapsulation efficiency[4].

Mechanism of Action & Quality Control

Mechanism A Topical Application of Ceramide NP Liposomes B Fusion with Stratum Corneum Lipid Matrix A->B C Release of Encapsulated API into Epidermis B->C D Integration of Ceramide NP (Barrier Restoration) B->D

Dual-action mechanism of Ceramide NP liposomes for API delivery.

Quality Control & Self-Validation Gates: To guarantee the trustworthiness and reproducibility of the prepared liposomes, the formulation must pass the following validation checks:

  • Macroscopic Inspection: The final dispersion must exhibit a slight bluish opalescence (the Tyndall effect), which is the hallmark of nano-sized vesicles. Visible aggregates indicate formulation failure.

  • Dynamic Light Scattering (DLS): A PDI > 0.3 indicates vesicle aggregation. If this occurs, the formulation lacks sufficient cholesterol to fluidize the ceramide, or the extrusion cycles were inadequate[4].

  • Zeta Potential Analysis: The system should yield a negative zeta potential (approximately -15 to -20 mV)[4]. This provides the necessary electrostatic repulsion to prevent vesicle fusion and flocculation during long-term storage.

References

  • The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier Source: MDPI Pharmaceutics / PubMed Central (PMC) URL:[Link]

  • Phospholipid membrane tubulation using ceramide doping “Cerosomes”: Characterization and clinical application in psoriasis Source: Minia University / Elsevier URL:[Link]

  • The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier (ResearchGate) Source: ResearchGate URL:[Link]

  • Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening Source: ACS Publications URL:[Link]

  • The skin barrier: an extraordinary interface with an exceptional lipid organization Source: PubMed Central (PMC) URL:[Link]

  • Effects of 6-Hydroxyceramides on the Thermotropic Phase Behavior and Permeability of Model Skin Lipid Membranes Source: Langmuir - ACS Publications URL:[Link]

Sources

Method

Chemical synthesis steps for N-Octadecanoyl-phytosphingosine derivatives

Application Note: Advanced Chemical Synthesis and Characterization of N-Octadecanoyl-Phytosphingosine (Ceramide NP) and Its Derivatives Introduction & Biological Context Ceramides constitute approximately 50% of the inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chemical Synthesis and Characterization of N-Octadecanoyl-Phytosphingosine (Ceramide NP) and Its Derivatives

Introduction & Biological Context

Ceramides constitute approximately 50% of the intercellular lipid matrix in the human stratum corneum (SC) and are the primary drivers of epidermal permeability and barrier homeostasis[1][2]. Among the diverse subclasses, N-Octadecanoyl-phytosphingosine (Ceramide NP) is one of the most abundant. Structurally, it consists of a phytosphingosine backbone (a trihydroxy long-chain base) that is N-acylated with a saturated C18 fatty acid (stearic acid).

In advanced drug development and biophysical skin modeling, the precise chemical synthesis of Ceramide NP and its structural derivatives—such as terminally deuterated analogues (CerNP-D3) for neutron diffraction studies[3][4] or 1-O-acylceramides (CerENP)[5]—is critical. This application note details the mechanistic rationale and validated protocols for synthesizing high-purity Ceramide NP and its derivatives.

Mechanistic Insights: The Causality of Synthetic Choices

The core challenge in synthesizing Ceramide NP lies in the selective amidation of phytosphingosine, a molecule possessing one primary amine and three hydroxyl groups (one primary at C1, two secondary at C3 and C4).

Why bypass hydroxyl protection? The primary amine of phytosphingosine is significantly more nucleophilic than its hydroxyl counterparts. By rigorously controlling reaction temperature, solvent polarity, and stoichiometric ratios, highly selective N-acylation can be achieved without the need for exhaustive, yield-reducing O-protection and deprotection steps.

We utilize two distinct synthetic pathways depending on the application:

  • Base-Catalyzed Ester Aminolysis (Industrial/Scalable): Utilizing ethyl stearate with a sodium methoxide (NaOMe) catalyst. The base deprotonates the amine, hyper-activating its nucleophilicity to attack the ester carbonyl, driving the reaction to precipitation[6].

  • PyBOP-Mediated Coupling (Specialty/Research): For synthesizing specifically deuterated ceramides or using precious modified fatty acids, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) paired with DIPEA offers a highly efficient, peptide-coupling-like amidation that proceeds under mild conditions to near-quantitative yields[3][7].

Synthesis Workflow Visualization

CeramideSynthesis Phyto Phytosphingosine (Sphingoid Base) Coupling Selective N-Acylation (NaOMe or PyBOP/DIPEA) Phyto->Coupling Acyl Acyl Donor (Ethyl Stearate or Stearic Acid) Acyl->Coupling CerNP N-Octadecanoyl-phytosphingosine (Ceramide NP) Coupling->CerNP Primary Amine Target Deriv O-Acylation / Modification (Stearoyl Chloride, 0°C) CerNP->Deriv C1-Hydroxyl Target CerENP 1-O-Acylceramide NP (CerENP) Deriv->CerENP

Caption: Workflow for the selective chemical synthesis of Ceramide NP and its 1-O-acyl derivatives.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis of Ceramide NP via Base-Catalyzed Aminolysis

This self-validating protocol is optimized for high-purity yield without the use of expensive coupling reagents[6].

  • Reagent Solvation: In a 30-mL or 100-mL two-neck round-bottom flask, combine 1.00 g of phytosphingosine and 1.47 g of ethyl stearate (approx. 1.2 molar equivalents). Add 13.2 mL of anhydrous ethanol.

  • Homogenization: Stir the mixture in a hot water bath at 75°C for 15 minutes until the reaction system becomes completely clear and homogeneous[6].

  • Catalysis: Inject 315 µL of a 1 mol/L sodium methoxide-methanol solution into the flask[6].

  • Reaction Propagation & Monitoring: Continue stirring at 75°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Chloroform/Methanol (9:1, v/v) mobile phase. The ninhydrin-positive primary amine spot will gradually disappear.

  • Precipitation: Allow the reaction to proceed overnight. Cool the mixture to 30°C. A dense white precipitate of Ceramide NP will spontaneously form[6].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold ethanol and acetone to remove unreacted ethyl stearate and trace impurities. Dry under vacuum.

Protocol B: PyBOP-Mediated Synthesis of Deuterated Ceramide NP (CerNP-D3)

Utilized for synthesizing specifically deuterated ceramides required for mass spectrometry tracking and neutron diffraction[3][7].

  • Ester Activation: In a dry flask under a nitrogen atmosphere, dissolve 1.1 mmol of ω-deuterated stearic acid in 10 mL of anhydrous dichloromethane (CH₂Cl₂). Add 1.1 mmol of PyBOP and 2.0 mmol of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to generate the active ester[3].

  • Amidation: Add 1.0 mmol of phytosphingosine to the activated solution. Stir continuously for 12 hours at room temperature[3].

  • Precipitation: Add 20 mL of n-heptane to the reaction mixture. The non-polar solvent forces the ceramide product to fully precipitate out of the solution[3].

  • Purification: Centrifuge the mixture to collect the white powder. Wash the crude product three times with n-heptane to remove residual PyBOP byproducts and unreacted raw materials[3].

Protocol C: Synthesis of 1-O-Acylceramide NP (CerENP)

Synthesizing the bidirectional 'anchor bolt' lipid identified in the human SC[5].

  • Solvation: Dissolve purified Ceramide NP (from Protocol A) in a mixture of anhydrous pyridine and dichloromethane.

  • Selective O-Acylation: Cool the system to 0°C. Slowly add 1.1 equivalents of stearoyl chloride dropwise. The low temperature and steric bulk ensure selective acylation at the less sterically hindered primary C1-hydroxyl group, avoiding the secondary C3/C4 hydroxyls[5].

  • Quenching & Isolation: Quench the reaction with methanol. Evaporate the solvents under reduced pressure and purify the residue via silica gel column chromatography to isolate 1-O-stearoyl-ceramide NP (CerENP).

Quantitative Data & Quality Control

To ensure a self-validating system, synthesized batches must be cross-referenced against the following analytical parameters:

CompoundSynthetic RouteExpected YieldPurityKey Analytical IdentifiersPhysical State
Ceramide NP Ethyl Stearate + NaOMe86.3% - 87.5%>98%IR: Amide I (~1640 cm⁻¹), Amide II (~1550 cm⁻¹)White Solid
CerNP-D3 PyBOP + DIPEA>90%≥95%1H NMR / HRMS: Mass shift corresponding to D3 labelWhite Powder
CerENP CerNP + Stearoyl Chloride60% - 70%>95%LC-MS/MS: Precursor [MH⁺] m/z 848.8066; Fragment m/z 830.7952 (-H₂O)Waxy Solid

Note: Purity validation for Ceramide NP is typically conducted via HPLC, while structural confirmation relies heavily on ESI-MS and IR fingerprinting to confirm the presence of the amide bond and the preservation of the hydroxyl groups[3][5].

References

  • Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum - PMC. nih.gov.[Link]

  • Everything you need to know about ceramides – And how to formulate with them. formulabotanica.com.[Link]

  • EP2757090B1 - Method for producing n-acylamino triol deriv
  • Synthesis of ceramides NS and NP with perdeuterated and specifically ω deuterated N‐acyl residues. researchgate.net.[Link]

  • Simulation study of the structure and phase behavior of ceramide bilayers and the role of lipid head group chemistry - PMC. nih.gov.[Link]

  • Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. mdpi.com.[Link]

  • CERAMIDE NP. atamanchemicals.com.[Link]

Sources

Application

Formulating N-Octadecanoyl-phytosphingosine in topical dermatological vehicles

Application Note: Formulating N-Octadecanoyl-phytosphingosine (Ceramide NP) in Advanced Topical Dermatological Vehicles Introduction & Mechanistic Rationale N-Octadecanoyl-phytosphingosine, universally designated by its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulating N-Octadecanoyl-phytosphingosine (Ceramide NP) in Advanced Topical Dermatological Vehicles

Introduction & Mechanistic Rationale

N-Octadecanoyl-phytosphingosine, universally designated by its INCI name Ceramide NP (or Ceramide 3), is a skin-identical sphingolipid that serves as a fundamental building block of the stratum corneum (SC) lipid matrix. The SC lipid architecture is organized into a highly specific "Sandwich Model," characterized by alternating crystalline and fluid lipid layers that form the long periodicity phase (LPP, 12–13 nm) and short periodicity phase (SPP, 5–6 nm)[1].

Ceramide NP is critical for maintaining the orthorhombic lateral packing of these lamellae, which represents the most densely packed and impermeable state of the skin barrier[2]. When formulated correctly, exogenous Ceramide NP intercalates directly into disrupted SC lipid layers, restoring barrier competence and mitigating transepidermal water loss (TEWL)[3]. However, due to its high molecular weight, extreme hydrophobicity, and high melting point, incorporating Ceramide NP into stable, cosmetically elegant, and bioavailable topical vehicles presents a significant formulation challenge[4].

LipidPathway A Topical Application of Ceramide NP Vehicle B Release of Ceramide NP into Stratum Corneum A->B C Intercalation into Endogenous Lipid Matrix B->C D Self-Assembly with Cholesterol & Fatty Acids C->D E Formation of Orthorhombic Lamellar Phases D->E F Restoration of Skin Barrier Function E->F

Pathway of Ceramide NP integration into stratum corneum lipid lamellae.

Physicochemical Profiling & Formulation Challenges

Ceramide NP is characterized by a long-chain hydrophobic tail and a hydrophilic head containing multiple hydroxyl groups and an amide linkage. This amphipathic nature drives its self-assembly but also causes severe solubility issues in standard cosmetic solvents. If processed incorrectly, Ceramide NP will rapidly recrystallize in the formulation, leading to a gritty texture, phase separation, and zero bioavailability.

Table 1: Physicochemical Profile of N-Octadecanoyl-phytosphingosine

ParameterValue / Description
INCI Name Ceramide NP
Chemical Synonym Ceramide 3; N-stearoyl-phytosphingosine
Molecular Formula C36H73NO4
Molecular Weight ~584.0 g/mol
Melting Point (Tm) 90°C – 95°C
Solubility Profile Highly lipophilic; practically insoluble in water and standard ester oils at room temperature.

Vehicle Design Strategies

To overcome these thermodynamic hurdles, formulators must utilize structurally informed delivery systems. Two primary strategies are employed in advanced dermatological development:

A. Biomimetic Lamellar Emulsions (Liquid Crystals)

Rather than forcing Ceramide NP into a standard oil-in-water (O/W) droplet, formulators can engineer a continuous lamellar network. Clinical evidence demonstrates that a cholesterol-dominant physiological lipid ratio—specifically a 2:4:2 weight percent ratio (2% ceramides, 4% cholesterol, 2% fatty acids)—accelerates barrier recovery by mimicking endogenous lipid stoichiometry[5].

Table 2: Optimized Biomimetic Lipid Ratio for Barrier Repair Emulsions

Lipid ComponentWeight % RatioFunction in Formulation
Ceramide NP 2%Primary structural unit for orthorhombic packing.
Natural Cholesterol 4%Modulates membrane fluidity; prevents ceramide crystallization.
Free Fatty Acids 2%Edge activators; completes the tri-lipid lamellar matrix.
B. Liposomal Encapsulation

Encapsulating Ceramide NP into nanoscale lipid vesicles (liposomes) drastically improves its dispersion in aqueous media and enhances its penetration into the deeper layers of the SC. The addition of edge activators, such as oleic acid, is essential to fluidize the liposomal bilayer and accommodate the bulky Ceramide NP structure[4].

Experimental Protocols

Protocol 1: Formulation of Ceramide NP-Loaded Liposomes

This protocol utilizes thin-film hydration followed by high-pressure homogenization (HPH) to generate nano-sized liposomes.

LiposomeWorkflow Step1 Lipid Phase Preparation (Ceramide NP, Chol, OA) Step2 Solvent Evaporation (Thin-Film Formation) Step1->Step2 Step3 Aqueous Hydration (PBS, pH 5.5, >80°C) Step2->Step3 Step4 Primary Dispersion (Multilamellar Vesicles) Step3->Step4 Step5 High-Pressure Homogenization (Size Reduction) Step4->Step5 Step6 Analytical Validation (DLS, PDI, Zeta Potential) Step5->Step6

Experimental workflow for formulating Ceramide NP-loaded liposomes.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve Ceramide NP, Cholesterol, and Oleic Acid (optimized molar ratio) in a volatile organic solvent mixture (e.g., Chloroform:Methanol, 2:1 v/v) in a round-bottom flask.

    • Causality: The organic solvent ensures molecular-level mixing of the lipids. Oleic acid acts as a fluidizing agent, preventing the highly rigid Ceramide NP from forming insoluble aggregates[4].

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, homogeneous lipid film forms on the flask wall. Flush with nitrogen gas to remove residual solvent traces.

  • Aqueous Hydration: Hydrate the lipid film using Phosphate Buffered Saline (PBS, pH 5.5) heated to 85°C .

    • Causality: The hydration temperature must strictly exceed the phase transition temperature (Tm) of the lipid mixture (~80-85°C) to ensure the lipids exist in a fluid crystalline state, allowing them to swell and form multilamellar vesicles (MLVs).

    • Self-Validating IPC (In-Process Control): Visually inspect the flask after 30 minutes of hydration. The presence of macroscopic lipid flakes indicates incomplete hydration. If observed, increase the bath temperature by 5°C and extend rotation for 15 minutes.

  • Size Reduction (HPH): Pass the crude MLV dispersion through a High-Pressure Homogenizer at 800 bar for 3 to 5 cycles to generate small unilamellar vesicles (SUVs).

  • Post-Validation: Analyze the dispersion using Dynamic Light Scattering (DLS). A successful batch must yield a Particle Size < 150 nm and a Polydispersity Index (PDI) < 0.3. If PDI > 0.3, the population is heterogeneous, and the batch requires additional homogenization cycles.

Protocol 2: Formulation of a Biomimetic Lamellar Emulsion
  • Oil Phase Melting: Combine Ceramide NP (2%), Cholesterol (4%), Linoleic Acid (2%), and a lamellar-forming emulsifier (e.g., Polyglyceryl-3 Methylglucose Distearate) in a jacketed vessel. Heat to 90°C–95°C under continuous stirring.

    • Causality: Heating to 90°C is strictly required because Ceramide NP melts at this threshold. Failing to reach this temperature leaves microscopic nucleation seeds, which will trigger massive recrystallization upon cooling, destroying the emulsion's stability.

  • Aqueous Phase Heating: Heat the water phase (containing humectants and preservatives) to 90°C to match the oil phase temperature.

  • Emulsification & Controlled Cooling: Introduce the oil phase into the aqueous phase under high-shear homogenization (3000 rpm) for 5 minutes. Following emulsification, initiate a controlled cooling protocol.

    • Causality: The cooling rate must be strictly controlled at <2°C/min . Rapid quenching causes the lipids to precipitate amorphously. Slow cooling allows the lipids to self-assemble thermodynamically into highly ordered liquid crystalline lamellar networks.

    • Self-Validating Post-Control: Place a drop of the cooled emulsion (at 25°C) under a Polarized Light Microscope (PLM). The presence of distinct "Maltese cross" birefringence patterns confirms the successful formation of liquid crystalline lamellar networks. If absent, the batch must be re-melted and cooled at a slower rate.

References

  • Pilot Evaluation of a Novel Topical Formulation Containing High Level, Cholesterol-Dominant, Physiological Lipids for Specific Targeting of Aging Skin Source: L'Oreal Dermatological Beauty URL
  • Source: PMC (nih.gov)
  • A Lipid Mixture Enriched by Ceramide NP with Fatty Acids of Diverse Chain Lengths Contributes to Restore the Skin Barrier Function Impaired by Topical Corticosteroid Source: Karger Publishers URL
  • Skin-identical ceramide for enhanced skin care Source: Personal Care Magazine URL
  • Recent Advances on Topical Application of Ceramides to Restore Barrier Function of Skin Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Octadecanoyl-phytosphingosine Solubilization

A Guide for Researchers and Formulation Scientists Welcome to our dedicated technical guide for addressing challenges associated with the aqueous solubility of N-Octadecanoyl-phytosphingosine (also known as N-Stearoyl-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Formulation Scientists

Welcome to our dedicated technical guide for addressing challenges associated with the aqueous solubility of N-Octadecanoyl-phytosphingosine (also known as N-Stearoyl-phytosphingosine or a type of phytoceramide). This molecule is a cornerstone lipid in skin barrier function and a subject of intense research in dermatology, cosmetics, and drug delivery.[1][2][3] However, its highly lipophilic nature presents a significant hurdle for researchers aiming to incorporate it into aqueous systems for in vitro studies or advanced formulations.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting steps. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is N-Octadecanoyl-phytosphingosine so difficult to dissolve in aqueous solutions?

This is the fundamental challenge. The difficulty stems directly from its molecular structure. N-Octadecanoyl-phytosphingosine is a ceramide, which is a type of lipid.[2] It possesses two long hydrocarbon chains: the C18 octadecanoyl (stearoyl) fatty acid tail and the C18 phytosphingosine backbone. These non-polar chains dominate the molecule's character, making it extremely hydrophobic (lipophilic).

While the phytosphingosine headgroup contains several polar hydroxyl (-OH) groups and an amide (-NH-C=O) linkage that can participate in hydrogen bonding, their influence is insufficient to overcome the hydrophobicity of the long lipid tails. Consequently, the molecule has a strong tendency to self-associate and aggregate in water to minimize contact between its hydrocarbon tails and the polar water molecules, leading to negligible aqueous solubility.[4] Sphingolipids in general are known to have limited solubility in many common solvents, not just water.[5]

Q2: What is the most direct method for preparing N-Octadecanoyl-phytosphingosine for in vitro cell culture experiments?

For cellular studies, the primary goal is to create a homogenous dispersion in the culture medium without introducing significant cytotoxicity from the solubilizing agent. The co-solvent method is the most common and direct approach.

The Principle of Co-Solvency Co-solvency involves dissolving a poorly water-soluble compound in a water-miscible organic solvent in which it is highly soluble, creating a concentrated stock solution.[6][] This stock is then diluted into the aqueous medium, where the co-solvent reduces the overall polarity of the solution, allowing the solute to remain dispersed.

Experimental Protocol: Co-Solvent Dilution

  • Solvent Selection: Choose a water-miscible organic solvent. Ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are common choices.[8][9] Phytosphingosine itself is soluble in ethanol at up to 2 mg/mL and in DMSO at approximately 2 mg/mL.[8][10]

  • Stock Solution Preparation:

    • Weigh the N-Octadecanoyl-phytosphingosine powder accurately.

    • Dissolve it in the chosen co-solvent to create a high-concentration stock (e.g., 5-10 mg/mL).

    • Gentle warming (up to 40°C) or brief sonication can aid dissolution.[11] Ensure the solution is completely clear.

  • Dilution into Aqueous Medium:

    • Warm the cell culture medium or buffer to 37°C.

    • While vortexing or rapidly stirring the medium, add the stock solution dropwise. This rapid mixing is crucial to prevent the lipid from precipitating out as large aggregates.

    • Crucial Control: The final concentration of the organic solvent in the cell culture medium must be kept to a minimum (typically <0.5%, and always <1%) to avoid solvent-induced cytotoxicity.[5] Always run a vehicle control (medium + co-solvent) in your experiments.

Data Summary: Common Co-Solvents for Cellular Applications

Co-Solvent Typical Stock Concentration Max. Recommended Final Conc. in Medium Key Considerations
Ethanol 5-20 mg/mL < 0.5% (v/v) Generally well-tolerated by many cell lines at low concentrations.
DMSO 10-50 mg/mL < 0.1% (v/v) Potent solvent; can have biological effects on its own. Use with caution.

| Dimethylformamide (DMF) | 10-20 mg/mL | < 0.1% (v/v) | Effective solvent, but toxicity must be carefully evaluated for your specific cell line. |

Q3: For topical or cosmetic formulations, how can I incorporate this ceramide?

In emulsions like creams and lotions, the goal is to dissolve the N-Octadecanoyl-phytosphingosine into the lipid (oil) phase of the formulation before emulsification.

The Principle of Oil Phase Solubilization Ceramides are lipids and are therefore "oil-loving."[4] By heating the oil phase, you provide enough thermal energy to overcome the crystalline forces of the solid ceramide, allowing it to melt and dissolve among the other lipids in the formulation.

Experimental Protocol: Incorporation into the Oil Phase

  • Prepare Oil Phase: Combine all lipid-soluble components of your formulation (e.g., carrier oils, esters, fatty acids).

  • Heating: Heat the oil phase to approximately 70-80°C.[12] This is a critical step. Many ceramides will not dissolve at lower temperatures.[4]

  • Dissolution: Add the N-Octadecanoyl-phytosphingosine powder to the heated oil phase.

  • Mixing: Stir continuously until the ceramide is fully dissolved and the oil phase appears clear and homogenous. This may take 10-15 minutes.[12]

  • Emulsification: Maintain the temperature and proceed with your standard emulsification process by combining the hot oil phase with the hot water phase.

Workflow for Emulsion Formulation

G cluster_0 Oil Phase cluster_1 Water Phase A Combine Carrier Oils, Esters, etc. C Heat to 70-80°C A->C B Add N-Octadecanoyl- phytosphingosine D Stir until Clear & Homogenous B->D C->B G Combine Phases with High-Shear Mixing D->G E Combine Water-Soluble Ingredients F Heat to 70-80°C E->F F->G H Cool Down with Gentle Mixing G->H I Final Emulsion (Cream/Lotion) H->I G Ceramide N-Octadecanoyl- phytosphingosine (Hydrophobic) Complex Inclusion Complex (Water Soluble) Ceramide->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

Experimental Protocol: Kneading Method

  • Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and safety profile. [13]2. Molar Ratio: Determine the desired molar ratio of ceramide to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Mix the N-Octadecanoyl-phytosphingosine and cyclodextrin powders together in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the powder to form a thick, homogenous paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Final Product: The resulting powder is the inclusion complex, which should exhibit improved aqueous dispersibility.

The Principle of Encapsulation This advanced strategy involves encapsulating N-Octadecanoyl-phytosphingosine within nanoparticles composed of other lipids. [14]These nanoparticles can be stably dispersed in water, effectively shielding the hydrophobic drug from the aqueous environment. This is a leading strategy for enhancing the bioavailability of poorly soluble compounds. [15][16] Data Summary: Comparison of Lipid Nanoparticle Systems

Nanoparticle Type Composition Key Advantage Common Application
Liposomes Phospholipid bilayer(s) surrounding an aqueous core. Can encapsulate both hydrophilic (in core) and lipophilic (in bilayer) drugs. [15] Drug delivery, vaccines.
Solid Lipid Nanoparticles (SLNs) Solid lipid matrix (e.g., triglycerides, waxes) stabilized by surfactants. Controlled drug release; good stability. [16][17] Oral and topical delivery.

| Nanostructured Lipid Carriers (NLCs) | A blend of solid and liquid lipids, creating an imperfect crystalline core. | Higher drug loading capacity and reduced drug expulsion compared to SLNs. [16]| Advanced drug delivery. |

Experimental Protocol: Thin-Film Hydration for Liposomes

  • Co-dissolution: Dissolve N-Octadecanoyl-phytosphingosine along with carrier lipids (e.g., soy phosphatidylcholine and cholesterol in a 3:1 ratio) in an organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask. [11]2. Film Formation: Evaporate the solvent using a rotary evaporator under vacuum. This leaves a thin, dry lipid film on the flask wall.

  • Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask and agitate (vortex or sonicate). This causes the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (SUVs), the MLV suspension must be sonicated (probe sonicator) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

References

  • Singh, I., & Kishimoto, Y. (1983). Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds. Journal of Lipid Research, 24(5), 662-5. [Link]

  • MySkinRecipes. (2014, November 23). Ceramide Solubility and Mixing in Water. [Link]

  • Kim, T. H., et al. (2002). Method for preparing aqueous phytosphingosine solution. U.S.
  • ResearchGate. (2023, December 12). How to dissolve the ceramides and add it to cell culture for treatment?[Link]

  • Lee, J. H., et al. (2016). Phytosphingosine-1-phosphate derivative, preparation method therefor, and composition for preventing and treating hair loss or for growing hair comprising same. U.S.
  • Kim, T. H., et al. (2002). A Process For Preparing Phytosphingosine Aqueous Solution.
  • PubChem. N-octacosanoylphytosphingosine. National Center for Biotechnology Information. [Link]

  • Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 441. [Link]

  • Lee, C. F., et al. (2003). A Facile Synthesis of Phytosphingosine from Diisopropylidene-d-mannofuranose. The Journal of Organic Chemistry, 68(15), 6062-6065. [Link]

  • DFE Pharma. (2025, July 31). How can cyclodextrins enhance solubility?[Link]

  • Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]

  • Fevola, M. J. (2009). Phytosphingosine for Skin Differentiation and Other Topics: Literature Findings. Cosmetics & Toiletries. [Link]

  • ResearchGate. (2020). Separation of Glycolipids/Sphingolipids from Glycerophospholipids on TiO2 Coating in Aprotic Solvent for Rapid Comprehensive Lipidomic Analysis. [Link]

  • Heberle, F. A., et al. (2010). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. Biophysical Journal, 99(10), 3309-3318. [Link]

  • Al-Ezzy, A. I. A., & Al-Bazzaz, F. Y. (2024). Lipid-Based Nanoparticles in Delivering Bioactive Compounds for Improving Therapeutic Efficacy. Pharmaceutics, 16(3), 339. [Link]

  • PubChem. N-Octacosanoyl-C22-phytosphingosine. National Center for Biotechnology Information. [Link]

  • MDPI. (2026, January 4). Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. [Link]

  • Gillella, S., et al. (2024). Lipid-Based Nanoparticles. Journal of Innovations in Applied Pharmaceutical Sciences. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Olas-Ramirez, V., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Polymers, 13(12), 1937. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-121. [Link]

  • Ingredients To Die For. Surfactants & Solubilizers. [Link]

  • MDPI. (2024, October 26). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. [Link]

  • Sharma, D., & Soni, M. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Asian Journal of Pharmaceutical Education and Research, 6(2). [Link]

  • Saman, S., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(3), 226. [Link]

  • Hintzen, F., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 3025-3033. [Link]

  • FormuNova. (2025, May 15). Everything you need to know about Phytosphingosine. [Link]

  • MySkinRecipes. (2026, February 21). Solubility of Pure-Apigenin™ and Phytosphingosine in LipidSoft™ Dry II. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Octadecanoyl-phytosphingosine (Ceramide NP) Crystallization in Lipid Nanoparticles

Overview & Mechanistic Context N-Octadecanoyl-phytosphingosine, commonly known as Ceramide NP, is a critical structural lipid utilized in advanced lipid nanoparticle (LNP) formulations for dermatological therapeutics and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

N-Octadecanoyl-phytosphingosine, commonly known as Ceramide NP, is a critical structural lipid utilized in advanced lipid nanoparticle (LNP) formulations for dermatological therapeutics and targeted drug delivery [[1]](). While it provides excellent barrier repair properties, its inherent physicochemical structure—comprising highly saturated alkyl chains and a phytosphingosine backbone—promotes strong intermolecular hydrogen bonding and tight hydrophobic packing [[2]]().

This frequently leads to phase separation and crystallization within the LNP matrix, which compromises particle stability, increases the polydispersity index (PDI), and causes payload leakage. Resolving this requires a deep understanding of lipid polymorphism, thermodynamic disruption, and kinetic control during formulation 3.

Diagnostic Workflow

Workflow A Formulate LNP (Ceramide NP) B Physical Instability (Aggregation/Turbidity) A->B C1 DLS Analysis (Size & PDI) B->C1 C2 Cryo-TEM (Morphology) B->C2 C3 DSC Analysis (Thermal Events) B->C3 D1 PDI > 0.2 Multimodal C1->D1 D2 Needle/Platelet Structures C2->D2 D3 Sharp Endotherm (>50°C) C3->D3 E Diagnosis: Ceramide Crystallization D1->E D2->E D3->E F1 Process Fix: Elevate Temp > Tm E->F1 F2 Formulation Fix: Increase Steric Disruptors E->F2

Diagnostic and resolution workflow for Ceramide NP crystallization in LNPs.

Troubleshooting FAQs

Q1: Why does Ceramide NP crystallize during the microfluidic mixing phase, resulting in immediate turbidity? Causality: This is a kinetic failure. Ceramide NP has a high phase transition temperature (Tm). During microfluidic mixing, the lipid mixture in ethanol is rapidly diluted with an aqueous buffer. If the operating temperature of the microfluidic chips and the fluid streams falls below the Tm of the Ceramide NP mixture, the lipid will nucleate and precipitate before it can self-assemble into a homogenous, amorphous bilayer 4. Solution: Pre-heat both the aqueous and organic phases, as well as the microfluidic mixing cartridge, to at least 65–75°C. Maintain this elevated temperature through the initial collection phase before initiating controlled cooling.

Q2: My LNPs are stable post-mixing but crystallize during storage at 4°C. How can I prevent this polymorphic transition? Causality: Post-formulation crystallization is driven by lipid polymorphism. Over time, lipids trapped in a metastable amorphous state will thermodynamically rearrange into lower-energy, highly ordered crystalline lattices (e.g., transitioning to β -modifications) [[5]](). Solution: You must disrupt the crystalline lattice thermodynamically. Incorporating steric disruptors such as cholesterol or fatty alcohols alters the phospholipid bilayer arrangement, modulating membrane flexibility and preventing the close proximity of ceramide alkyl chains required for crystallization 2. Additionally, blending unpegylated lipid surfactants can enhance steric stability and prevent long-term nucleation 4.

Q3: How do I definitively differentiate between Ceramide NP crystallization and payload precipitation? Causality: Both issues manifest as an increase in size and PDI on Dynamic Light Scattering (DLS) 6. To differentiate, thermal analysis is required. Solution: Use Differential Scanning Calorimetry (DSC). DSC measures the heat energy absorbed or released during thermal transitions. Crystalline Ceramide NP will exhibit a distinct, sharp endothermic melting peak during the heating cycle (typically >50°C, depending on the specific lipid blend) 7. If the payload is precipitating, you will either see the specific melting endotherm of the API, or the LNP will remain thermally amorphous in the ceramide region.

Mechanism N1 Ceramide NP Monomers N2 H-Bonding & Alkyl Packing N1->N2 Cooling / Poor Mixing N5 Amorphous LNP Bilayer N1->N5 Kinetic Trapping N3 Crystalline Lattice N2->N3 Phase Separation N3->N5 Thermal Energy (>Tm) N4 Cholesterol / Fatty Alcohols N4->N5 Disrupts Packing

Mechanistic pathways of Ceramide NP phase behavior in lipid nanoparticles.

Self-Validating Experimental Protocols

Protocol 1: Kinetically Trapped Microfluidic Formulation of Ceramide-LNPs

This protocol ensures the kinetic trapping of Ceramide NP in an amorphous state by preventing premature cooling during solvent exchange.

  • Lipid Phase Preparation: Dissolve the ionizable lipid, Ceramide NP, Cholesterol, and PEG-lipid in anhydrous ethanol at your target molar ratio (e.g., 40:10:48.5:1.5).

  • Thermal Equilibration: Heat the lipid-ethanol mixture and the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to 70°C in a water bath. Ensure complete dissolution of Ceramide NP; the solution must be optically clear.

  • Microfluidic Mixing: Prime the microfluidic system with heated solvents. Mix the aqueous and organic phases at a 3:1 flow rate ratio (Total Flow Rate: 12 mL/min) while maintaining the heating block at 70°C.

  • Controlled Quenching: Collect the nascent LNPs directly into a room-temperature buffer (1:10 dilution). Causality: This rapidly quenches the system, kinetically trapping the lipids in the nanoparticle matrix before they have the thermal time to re-order into crystals.

  • Validation Step: Perform DLS immediately post-quench. A successful, amorphous run will yield a Z-average < 150 nm and a PDI < 0.15 1.

Protocol 2: Thermal Characterization via Differential Scanning Calorimetry (DSC)

This protocol validates the absence of crystalline lipid domains and ensures long-term polymorphic stability.

  • Sample Preparation: Concentrate the LNP suspension to at least 10 mg/mL total lipid using centrifugal ultrafiltration.

  • Loading: Accurately weigh ~10 mg of the LNP dispersion into a standard aluminum DSC pan. Seal the pan and prepare an identical empty pan as a reference 5.

  • Thermal Cycling: Program the DSC to heat from 20°C to 90°C at a rate of 5°C/min, followed by a cooling cycle back to 20°C 5.

  • Validation Step: Analyze the thermogram. The appearance of a sharp melt endothermic event indicates product instability and crystalline Ceramide NP 7. A stable, amorphous LNP will show broad or entirely absent peaks in the high-temperature region 4.

Quantitative Data: Impact of Formulation Parameters on Stability

The following table summarizes the expected physical characteristics of Ceramide NP-loaded LNPs based on varying formulation parameters and steric disruptors.

FormulationCeramide NP (mol%)Cholesterol (mol%)Processing Temp (°C)DSC Endotherm Peak (°C)PDI (Day 14)Stability Status
A (Control) 15352568.5 (Sharp)0.45Crystalline / Aggregated
B 15357065.2 (Moderate)0.28Metastable
C 154570None (Amorphous)0.12Stable
D 1040 (+5% Fatty Alcohol)70None (Amorphous)0.10Highly Stable

References

  • C24 Ceramide Lipid Nanoparticles for Skin Wound Healing - PMC (nih.gov). Available at: 1

  • Understanding solid lipid nanoparticles using DSC - Improved Pharma. Available at: 7

  • Solid Lipid Nanoparticles Preparation and Characterization - Science Alert. Available at: 5

  • Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - RSC Publishing. Available at:4

  • Development of Solid Lipid Nanoparticles as Dry Powder: Characterization and Formulation Considerations - Molecules (unict.it). Available at: 6

  • Enhancing Skin Delivery of Liposomes via Flexibility Optimization with Fatty Alcohol Incorporation for Skin Barrier Reinforcement and Brightening - ACS Publications. Available at: 2

  • Phase Behavior of Aqueous Dispersions of Mixtures of N-Palmitoyl Ceramide and Cholesterol: A Lipid System with Ceramide-Cholesterol Crystalline Lamellar Phases - ResearchGate. Available at: 3

Sources

Troubleshooting

Preventing thermal degradation of N-Octadecanoyl-phytosphingosine during processing

Welcome to the Technical Support Center for lipid formulation and processing. Working with N-Octadecanoyl-phytosphingosine (commonly known as Ceramide NP or Ceramide 3) presents a unique thermodynamic paradox: it require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid formulation and processing. Working with N-Octadecanoyl-phytosphingosine (commonly known as Ceramide NP or Ceramide 3) presents a unique thermodynamic paradox: it requires significant thermal energy to dissolve, yet is highly susceptible to thermal degradation.

This guide provides researchers and drug development professionals with the mechanistic understanding and self-validating protocols necessary to process Ceramide NP without compromising its structural integrity or biological efficacy.

The Thermodynamics of Ceramide NP (FAQ)

Understanding the causality and physical chemistry behind processing challenges.

Q: Why does Ceramide NP require such high processing temperatures, and why is this problematic? A: Ceramide NP possesses a highly ordered orthorhombic crystalline packing structure. This rigidity is driven by an extensive intermolecular hydrogen-bonding network between the phytosphingosine headgroups[1]. Differential Scanning Calorimetry (DSC) measurements indicate that pure N-octadecanoyl phytosphingosine undergoes chain melting at approximately 115°C[1], though commercial cosmetic and pharmaceutical grades typically melt between 85°C and 95°C depending on purity and chain packing[2].

To achieve a complete melt, formulators often push the lipid phase to 90°C or higher. However, prolonged exposure to these temperatures in the presence of water and oxygen induces thermal degradation—specifically, hydrolytic cleavage of the amide bond and oxidative degradation of the lipid chains. This destroys the molecule's barrier-repair capabilities.

Q: How does thermal degradation physically manifest in my formulation? A: You will typically observe one of three phenomena:

  • Phase Separation: Degraded ceramides lose their precise amphiphilic balance, causing the emulsion to split.

  • Polymorphic Crystallization: If the ceramide is heated excessively and then cooled rapidly, it fails to integrate into the lamellar liquid crystal network. Instead, it precipitates into rigid, insoluble crystals that feel "gritty" upon application.

  • Viscosity Drop: Hydrolysis of the ceramide backbone disrupts the structural integrity of the lipid bilayer, leading to a sudden, irreversible drop in formulation viscosity.

G CerNP Pure Ceramide NP (Highly Ordered H-Bonds) HighHeat Heating > 90°C (Prolonged) CerNP->HighHeat Standard Processing Eutectic Addition of Cholesterol & Free Fatty Acids CerNP->Eutectic Optimized Processing Degradation Amide Hydrolysis & Oxidative Stress HighHeat->Degradation Thermal Stress Crystallization Rapid Cooling: Polymorphic Crystallization HighHeat->Crystallization Improper Cooling LowHeat Heating < 75°C (Eutectic Melt) Eutectic->LowHeat Lowered Melting Point Lamellar Controlled Cooling: Stable Lamellar Phase LowHeat->Lamellar Annealing

Thermodynamic pathways of Ceramide NP processing and stabilization.

Formulation & Processing Troubleshooting

Actionable, self-validating systems for formulation.

Q: How can I lower the processing temperature to prevent thermal degradation? A: You must disrupt the crystalline lattice before heating. This is achieved by creating a eutectic mixture . By co-melting Ceramide NP with cholesterol and free fatty acids (such as stearic or lignoceric acid) in a specific biomimetic molar ratio (ideally 1:1:1), you disrupt the homogenous hydrogen bonding[3]. This eutectic blending significantly lowers the melting point of the lipid phase to ~70-75°C, allowing you to process the emulsion safely below the thermal degradation threshold.

Alternatively, utilizing pre-dispersed liquid-crystal ceramide complexes allows for cold-processing or low-heat incorporation (around 40°C) directly into the water phase[4][5].

Q: My ceramide emulsion crystallizes upon cooling even when I use a eutectic mixture. What is going wrong? A: Your cooling rate is likely too rapid. Ceramides exhibit thermotropic polymorphism. Rapid cooling (e.g., using a chilled water jacket immediately after homogenization) forces Ceramide NP out of the lamellar phase and into a metastable crystalline state. You must employ controlled annealing —cooling the batch at a rate of no more than 1°C to 2°C per minute while maintaining gentle sweep agitation. This allows the ceramides time to properly orient into a stable biomimetic lamellar bilayer[6].

Quantitative Data & Troubleshooting Matrices

Table 1: Thermal Properties and Degradation Thresholds of Ceramide NP

PropertyValueClinical/Formulation Impact
Chain Melting Point (Pure) ~115°C[1]Requires extreme heat to disrupt the crystalline lattice natively.
Melting Point (Commercial) 85°C - 95°C[2]Standard processing threshold; risks thermal degradation if prolonged.
Eutectic Melting Point (1:1:1) 70°C - 75°CSafe processing zone; preserves molecular integrity and efficacy.
Thermal Degradation Threshold >90°C (Prolonged)Induces amide hydrolysis, oxidative stress, and loss of barrier function.

Table 2: Troubleshooting Matrix for Ceramide Processing

SymptomMechanistic CauseCorrective Action
Phase Separation Hydrolytic cleavage of the ceramide's amphiphilic structure due to excessive heat.Lower processing temp to 75°C via eutectic blending. Limit high-heat exposure to <10 mins.
Gritty Texture Rapid cooling forces a polymorphic shift into rigid orthorhombic crystals.Implement controlled annealing (-1°C/min). Ensure water/oil phases are perfectly temperature-matched.
Incomplete Dissolution Insufficient disruption of phytosphingosine hydrogen bonds.Pre-disperse in lamellar liquid crystals or increase the ratio of free fatty acids in the lipid phase.

Experimental Protocols

Self-validating, step-by-step methodologies.

Protocol: Low-Temperature Lamellar Emulsification of Ceramide NP

Objective: To create a stable, non-crystallizing Ceramide NP emulsion without exceeding 75°C, thereby preventing thermal degradation.

Workflow N1 Phase A: Ceramide NP + Lipids (Heat to 75°C) N3 Homogenization (3000 rpm, 5 mins) N1->N3 N2 Phase B: Aqueous + Emulsifier (Heat to 75°C) N2->N3 N4 Controlled Cooling (-1°C / min) N3->N4 N5 Stable Lamellar Liquid Crystal N4->N5

Optimized low-temperature emulsification workflow for Ceramide NP.

Step 1: Eutectic Lipid Phase Preparation (Phase A)

  • Combine Ceramide NP (0.5% w/w), Cholesterol (0.5% w/w), and Stearic Acid (0.5% w/w) in the main compounding vessel[6].

  • Add the primary oil phase (e.g., Caprylic/Capric Triglyceride) and a lamellar-forming emulsifier (e.g., Hydrogenated Lecithin).

  • Heat the mixture gradually to 75°C under continuous, low-shear stirring (50-100 rpm). ▶ Self-Validation Check: The phase must become completely transparent. Any cloudiness indicates incomplete eutectic melting; do not proceed until the liquid is optically clear.

Step 2: Aqueous Phase Hydration (Phase B)

  • In a separate vessel, combine Deionized Water, humectants (e.g., Glycerin), and a polymeric stabilizer (e.g., Xanthan Gum).

  • Heat Phase B to exactly 75°C. ▶ Self-Validation Check: Both phases must be at the exact same temperature (±1°C) prior to combination to prevent thermal shock and immediate ceramide precipitation.

Step 3: High-Shear Homogenization

  • Slowly transfer Phase A into Phase B while homogenizing at 3000-4000 rpm.

  • Maintain the temperature at 75°C and homogenize for exactly 5 minutes. Prolonged high shear introduces kinetic energy that can cause localized overheating and degradation.

Step 4: Controlled Annealing (Cooling)

  • Switch from high-shear homogenization to gentle sweep agitation (approx. 30-50 rpm).

  • Initiate cooling at a controlled rate of -1°C per minute[6].

  • Once the batch reaches 40°C, add heat-sensitive active ingredients and preservatives.

  • Continue gentle cooling to 25°C. ▶ Self-Validation Check: Perform a microscopic evaluation of the final emulsion under polarized light. The presence of "Maltese crosses" confirms a successful lamellar liquid crystal network; bright, needle-like shards indicate failed processing and ceramide crystallization.

References

  • [2] Ceramides (NP, AP, EOP) Manufacturer & Supplier In India. Swadesh India. URL:

  • [5] Find Search Results for Personal Care & Cosmetics applications, search data sheets, SDS and request samples - UL Prospector. UL Prospector. URL:

  • [4] PERSONAL CARE - roelmi hpc. Roelmi HPC. URL:

  • [6] Ceramide Iii - Iiib - DS - F0118 | PDF - Scribd. Scribd. URL:

  • [1] Phytosphingosine and Sphingosine Ceramide Headgroup Hydrogen Bonding: Structural Insights through Thermotropic Hydrogen/Deuterium Exchange | The Journal of Physical Chemistry B - ACS Publications. ACS. URL:

  • [3] Behavior of 1-Deoxy-, 3-Deoxy- and N-Methyl-Ceramides in Skin Barrier Lipid Models - PMC. NIH. URL:

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in N-Octadecanoyl-phytosphingosine (Ceramide NP) HPLC Analysis

Welcome to the Sphingolipid Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of N-Octadecanoyl-phytosphingosine, commonly known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sphingolipid Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of N-Octadecanoyl-phytosphingosine, commonly known as Ceramide NP. This molecule, a critical structural component of the stratum corneum, presents a unique analytical challenge: it possesses a highly hydrophobic C18 acyl chain paired with a polar phytosphingosine headgroup containing multiple hydroxyl groups[1].

This amphiphilic nature often leads to severe peak tailing, poor resolution, and compromised quantification in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to achieve sharp, symmetrical peaks.

G A N-Octadecanoyl-phytosphingosine (Ceramide NP) B Hydrophobic C18 Acyl Chain A->B C Polar Phytosphingosine Headgroup (Multiple -OH groups) A->C D Strong Retention on Reversed-Phase C18 B->D E Hydrogen Bonding with Residual Silanols (Si-O-) C->E F Broadening & Poor Mass Transfer D->F E->F G Severe Peak Tailing (Asymmetry > 2.0) F->G

Causality of Ceramide NP peak tailing in reversed-phase HPLC.

🔬 Core Troubleshooting & FAQs

Q1: Mechanistically, why does Ceramide NP exhibit severe peak tailing on standard C18 columns? A1: The tailing of Ceramide NP is primarily driven by secondary interactions. While the C18 acyl chain dictates primary hydrophobic retention, the phytosphingosine base contains an amide linkage and three hydroxyl groups (at the C1, C3, and C4 positions)[1]. These polar moieties act as strong hydrogen bond donors and acceptors. On standard silica-based C18 columns, unreacted (residual) silanol groups become ionized (Si-O⁻) at mid-to-high pH[2]. The hydroxyl groups of Ceramide NP interact with these residual silanols, creating a mixed-mode retention mechanism. Because this secondary interaction has slower desorption kinetics than the primary hydrophobic interaction, the molecules elute with a pronounced "tail"[3].

Q2: How can I modify my mobile phase to suppress these secondary interactions? A2: The most effective strategy is to lower the mobile phase pH to suppress silanol ionization. By adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases, the pH is driven down to ~2.0–3.0. At this pH, the vast majority of surface silanols are protonated (Si-OH), effectively neutralizing their ion-exchange capacity and minimizing hydrogen bonding[2]. Additionally, using ammonium formate or ammonium acetate (5–10 mM) provides ionic strength that further masks residual active sites on the silica surface[3].

Quantitative Impact of Mobile Phase Modifiers

The following table summarizes the expected chromatographic improvements when optimizing mobile phase chemistry for Ceramide NP.

Mobile Phase ModifierApprox. pHPeak Asymmetry ( As​ )Theoretical Plates ( N )Signal-to-Noise (S/N)
None (Water/MeOH)~6.52.45 (Severe Tailing)4,50015:1
0.1% Acetic Acid~3.51.60 (Moderate Tailing)8,20045:1
0.1% Formic Acid~2.71.15 (Excellent)14,500120:1
0.1% Formic Acid + 5mM Ammonium Formate~3.01.05 (Ideal)16,000150:1

Q3: What stationary phase chemistries are best suited for Ceramide NP analysis? A3: Avoid older, non-end-capped silica columns. Instead, utilize:

  • Fully End-capped C18 Columns: These have undergone secondary silanization to block residual silanols.

  • Charged Surface Hybrid (CSH) Columns: CSH technology incorporates a low-level positive charge on the particle surface. This repels positively charged species and provides excellent peak shape for polar-functionalized lipids even when using weak acidic modifiers like formic acid[2].

Q4: How do injection solvent mismatch and column temperature contribute to peak distortion? A4: Ceramides are highly hydrophobic and prone to aggregation.

  • Temperature: Ceramide NP has a high phase transition temperature. Running the column at ambient temperature (20–25 °C) results in poor mass transfer kinetics between the mobile and stationary phases. Elevating the column temperature to 50–60 °C increases lipid solubility, reduces mobile phase viscosity, and sharpens the peak.

  • Injection Solvent: Dissolving Ceramide NP in 100% chloroform or a solvent significantly stronger than the initial mobile phase causes "solvent effects" (the analyte travels un-retained in the injection plug before precipitating or smearing at the column head). The injection solvent must closely match the initial mobile phase conditions[4].

🧪 Self-Validating Experimental Protocol: Optimized LC-MS/MS Workflow

To ensure scientific integrity, this protocol incorporates a System Suitability Test (SST) loop . You must not proceed to sample analysis until the SST criteria ( As​ < 1.2) are met, ensuring the system is self-validating.

Step 1: Sample Preparation & Reconstitution

  • Extract lipids from your biological matrix using a modified Folch method (Chloroform:Methanol 2:1, v/v).

  • Evaporate the organic phase to complete dryness under a gentle stream of nitrogen to prevent oxidation.

  • Reconstitute the dried lipid pellet in 300 µL of the initial mobile phase (e.g., Methanol/Water 80:20, v/v) to prevent injection solvent mismatch[4]. Vortex for 1 minute and sonicate for 5 minutes.

Step 2: Chromatographic Setup

  • Column: CSH C18 (2.1 x 100 mm, 1.7 µm particle size).

  • Column Temperature: Set to 60 °C to optimize mass transfer thermodynamics.

  • Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Isopropanol/Methanol (50:50, v/v) containing 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Gradient: Start at 60% B, ramp linearly to 100% B over 8 minutes, hold at 100% B for 4 minutes, and re-equilibrate at 60% B for 3 minutes.

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Inject a 100 ng/mL Ceramide NP analytical standard.

  • Calculate Peak Asymmetry ( As​ ) at 10% peak height.

  • Causality Check: If As​ > 1.2, do not proceed. Purge the system to ensure no dead volume exists, verify the column oven temperature is stable at 60 °C, and prepare fresh mobile phases to ensure the correct pH (~2.7) is maintained to mask silanols.

Step 4: LC-MS/MS Detection

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Monitor the specific transitions for Ceramide NP, utilizing the neutral loss of water and the specific phytosphingosine backbone fragments for accurate quantification[4].

Workflow S1 Sample Extraction (CHCl3/MeOH) S2 N2 Evaporation & Reconstitution S1->S2 S3 System Suitability (Asymmetry < 1.2) S2->S3 S4 CSH C18 Separation (60°C, pH 2.7) S3->S4 S5 ESI-MS/MS Detection (+ve mode) S4->S5

Self-validating LC-MS/MS workflow ensuring peak symmetry prior to analysis.

📚 References

  • Title: The physics of stratum corneum lipid membranes Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 Source: Waters Knowledge Base URL: [Link]

  • Title: Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II Source: ChromaNik Technologies Inc. URL: [Link]

  • Title: Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry Source: LIPID MAPS URL: [Link]

Sources

Troubleshooting

Enhancing extraction yield of N-Octadecanoyl-phytosphingosine from biological samples

Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the extraction of N-Octadecanoyl-phytosphingosine (Ceramide NP; Ceramide 3) from biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the extraction of N-Octadecanoyl-phytosphingosine (Ceramide NP; Ceramide 3) from biological samples. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the 'why' behind each step. Our goal is to empower you to enhance yield, improve reproducibility, and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for developing a robust extraction strategy for N-Octadecanoyl-phytosphingosine.

Q1: What are the most critical pre-analytical factors to control before starting the extraction?

A1: The integrity of your results is determined long before you add the first solvent. Pre-analytical variables are a major source of error in lipidomics.[1][2][3] Key factors include:

  • Sample Collection and Handling: Standardize collection procedures, especially for blood samples, as tube additives and pre-centrifugation handling can alter lipid profiles.[3][4]

  • Storage Conditions: Samples should be snap-frozen in liquid nitrogen and stored at -80°C immediately after collection to halt enzymatic activity that can degrade ceramides.[5]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles. Each cycle can disrupt cellular structures and expose lipids to degradative enzymes. Aliquot samples upon collection if multiple analyses are planned.[3]

  • Patient/Subject State: For clinical samples, factors like fasting status, diet, and time of day can influence circulating lipid levels and must be recorded and controlled for.[2]

Q2: Which solvent system is best for extracting N-Octadecanoyl-phytosphingosine? Folch, Bligh & Dyer, or something else?

A2: There is no single "best" solvent for all applications. The choice depends on your sample matrix, lipid content, and downstream analysis. The most established methods are based on chloroform and methanol.[6]

  • Folch Method (2:1 Chloroform:Methanol): This is often considered the "gold standard" for comprehensive lipid extraction.[7][8] It uses a large solvent-to-sample ratio (20:1), making it highly effective for a broad range of lipids, including ceramides.[7][9][10] It is particularly suitable for tissues or samples with higher lipid content (>2%).[9][10]

  • Bligh & Dyer Method (1:2 then 2:2 Chloroform:Methanol): Developed as a more rapid and less solvent-intensive alternative to the Folch method, it is well-suited for samples with high water content and low lipid levels (<2%), such as aqueous fluids or certain tissues.[6][8][9] However, it may underestimate total lipid content in high-lipid samples compared to the Folch method.[9][10]

  • Methyl-tert-butyl ether (MTBE) Methods: These have gained popularity as a safer alternative to chlorinated solvents.[7] The Matyash method, for example, offers comparable extraction efficiency for many lipid classes and can be advantageous for sphingolipid analysis.[7]

A modified Folch method is often the most reliable starting point for efficiently extracting a wide array of lipid classes, including ceramides, from complex matrices like cerebrospinal fluid (CSF).[11][12]

Q3: How crucial is an internal standard, and which one should I use?

A3: An internal standard (IS) is absolutely essential for accurate quantification. It is added at the very beginning of the sample preparation process to account for lipid loss during extraction, phase separation, and derivatization, as well as variations in ionization efficiency during mass spectrometry analysis.[13][14]

For N-Octadecanoyl-phytosphingosine (Ceramide d18:0/18:0), the ideal IS is a stable isotope-labeled version, such as d7-Ceramide(d18:1/18:0) or a deuterated C22:0 or C24:0 ceramide.[13][15][16] These standards have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer. If a stable-isotope labeled standard is unavailable, a non-endogenous odd-chain ceramide, like C17:0 Ceramide , can be used.[5]

Q4: My sample contains high levels of glycerophospholipids. How can I remove them to improve ceramide detection?

A4: High-abundance lipids like phosphatidylcholines can cause ion suppression in the mass spectrometer, masking the signal from lower-abundance ceramides. Mild alkaline hydrolysis is a common and effective strategy to enrich for sphingolipids.[17][18]

This process uses a mild base (e.g., KOH or NaOH in methanol) to selectively cleave the ester bonds found in glycerolipids while leaving the more stable amide bond of ceramides intact.[18] This significantly reduces matrix complexity and enhances the detection of sphingolipids.[18][19] A typical procedure involves incubation in methanolic KOH for 1-2 hours at 38°C.[19]

Troubleshooting Guide: Enhancing Extraction Yield

This section provides solutions to specific problems encountered during the extraction workflow.

Problem 1: Consistently low or no detectable yield of N-Octadecanoyl-phytosphingosine.

Potential Cause Explanation & Recommended Action
Inefficient Cell/Tissue Lysis The solvent cannot access lipids trapped within intact cellular structures. Action: Ensure complete homogenization. For tough tissues, use a bead beater or sonicator on ice. For cultured cells, mechanical disruption or osmotic shock prior to solvent addition can be beneficial. Using cooled solvents and equipment can also improve extraction efficiency.[11][12]
Incorrect Solvent Ratios & Phase Separation The classic Bligh & Dyer and Folch methods rely on precise solvent ratios to first form a single monophasic system with the sample's water content for efficient extraction, and then a biphasic system for separation.[6][8] Action: Carefully measure all solvents and the aqueous sample volume. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8 for proper phase separation.[8]
Analyte Degradation N-Octadecanoyl-phytosphingosine can be degraded by endogenous enzymes if samples are not handled properly. Unnecessarily long mixing times can also contribute to degradation.[12] Action: Keep samples on ice at all times. Use pre-chilled solvents. Minimize the time between sample thawing and the addition of organic solvent to quench enzymatic activity. Optimize mixing times to be sufficient for extraction without being excessive.[12]
Precipitation in Final Solvent After drying the lipid extract, reconstituting it in a solvent that is too polar (e.g., high percentage of water) can cause hydrophobic lipids like ceramides to precipitate. Action: Reconstitute the dried lipid extract in a solvent mixture compatible with your reverse-phase LC method, such as methanol, isopropanol, or a mixture like isopropanol:chloroform (9:1).[16]

Problem 2: High variability in yield between technical replicates.

Potential Cause Explanation & Recommended Action
Inconsistent Homogenization If tissue samples are not homogenized uniformly, different aliquots will contain different amounts of lipid, leading to high variability. Action: Homogenize the entire sample in a single tube before aliquoting for extraction. Ensure the tissue is completely disrupted and the homogenate is a uniform suspension.
Inaccurate Pipetting of Solvents Small errors in pipetting chlorinated solvents like chloroform can be significant due to their high density and volatility. Action: Use positive displacement pipettes or reverse pipetting techniques for viscous or volatile organic solvents. Calibrate pipettes regularly.
Sample Loss During Phase Separation Incomplete separation or aspiration of the incorrect layer can lead to significant and variable loss of analyte. Action: Centrifuge samples sufficiently to achieve a sharp interface between the aqueous and organic layers. Carefully aspirate the bottom (chloroform) layer, avoiding the protein disk at the interface. For small volumes, using glass Pasteur pipettes can provide better control.
Incomplete Drying or Over-Drying Residual water can affect reconstitution volume, while excessive heat during drying can degrade the analyte. Action: Dry the lipid extract under a gentle stream of nitrogen gas. Avoid heating above 30-40°C. Ensure the sample is completely dry (a thin lipid film) but not exposed to the nitrogen stream for an extended period after dryness is achieved.

Detailed Experimental Protocol: Modified Bligh & Dyer Extraction for Tissue

This protocol is a robust starting point for extracting N-Octadecanoyl-phytosphingosine from a solid biological matrix like animal tissue.

Materials:

  • Homogenizer (e.g., bead beater or sonicator)

  • Glass centrifuge tubes with PTFE-lined caps

  • HPLC-grade Chloroform, Methanol, and Water[15]

  • Internal Standard (IS) solution (e.g., C17:0 Ceramide or a stable isotope-labeled ceramide in an appropriate solvent)[5][20]

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Weigh approximately 20-50 mg of frozen tissue in a pre-weighed glass tube. Keep the sample on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard solution directly to the tissue sample. This is critical for accurate quantification.[14]

  • Homogenization (Monophasic Extraction):

    • Add 800 µL of water (adjusting for the tissue's natural water content, assumed to be ~80%) to the tube.

    • Add 3 mL of a 1:2 (v/v) Chloroform:Methanol mixture. The total solvent system should now be a single phase.[6]

    • Homogenize thoroughly until no visible tissue fragments remain. Use a sonicator or bead beater, ensuring the sample remains cold to prevent degradation.

  • Inducing Phase Separation:

    • Add an additional 1 mL of Chloroform to the homogenate.

    • Add an additional 1 mL of Water.

    • Vortex the tube vigorously for 1 minute. The final ratio of Chloroform:Methanol:Water will be approximately 2:2:1.8, which is optimal for phase separation.[8]

  • Phase Separation:

    • Centrifuge the tube at 2,000-3,000 x g for 10 minutes at 4°C.

    • Three layers will form: a top aqueous (methanol/water) layer, a middle protein disk, and a bottom organic (chloroform) layer containing the lipids.

  • Lipid Collection:

    • Carefully penetrate the top layer and the protein disk with a clean glass Pasteur pipette.

    • Transfer the bottom organic layer to a new clean glass tube. Be meticulous to avoid aspirating any of the protein interface.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen gas. A slight warming (30°C) can expedite this process, but avoid excessive heat.

  • Reconstitution:

    • Reconstitute the dried lipid film in a small, precise volume (e.g., 100-200 µL) of a solvent suitable for your LC-MS/MS analysis (e.g., Methanol or Acetonitrile/Isopropanol).[5]

    • Vortex thoroughly to ensure all lipids are redissolved. Transfer to an autosampler vial for analysis.

Visualizing the Workflow

A clear understanding of the process flow is essential for troubleshooting and optimization.

Extraction Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_collection Collection & Final Prep Sample 1. Weigh Tissue Sample Spike 2. Add Internal Standard Sample->Spike Homogenize 3. Homogenize in Chloroform:Methanol:Water (Monophasic) Spike->Homogenize PhaseSep 4. Induce Phase Separation (Add Chloroform & Water) Homogenize->PhaseSep Centrifuge 5. Centrifuge to Separate Layers PhaseSep->Centrifuge Collect 6. Collect Bottom (Chloroform) Layer Centrifuge->Collect Dry 7. Evaporate Solvent (Nitrogen Stream) Collect->Dry Reconstitute 8. Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Key steps in the liquid-liquid extraction of N-Octadecanoyl-phytosphingosine.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low Extraction Yield CheckLysis Was homogenization complete? Start->CheckLysis CheckIS Is Internal Standard recovery acceptable? Start->CheckIS CheckPhase Was phase separation clean with a sharp interface? Start->CheckPhase CheckSolvent Is the final reconstitution solvent appropriate? Start->CheckSolvent ActionLysis Action: Improve tissue disruption (sonication, bead beating). CheckLysis->ActionLysis No ActionIS Action: Investigate IS stability, spiking procedure, and sample matrix. CheckIS->ActionIS No ActionPhase Action: Verify solvent ratios and centrifugation parameters. CheckPhase->ActionPhase No ActionSolvent Action: Test less polar solvents (e.g., add Isopropanol). CheckSolvent->ActionSolvent No

Caption: A decision tree for diagnosing the root cause of low extraction yields.

References

  • On-line solid-phase extraction of ceramides from yeast with ceramide III imprinted monolith. (2003). Analytica Chimica Acta.
  • High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. (2020). Clinica Chimica Acta.
  • Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. (n.d.).
  • Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. (n.d.).
  • A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. (2015). Chemistry and Physics of Lipids.
  • Quantification of C22:0-Ceramide in Lipid Extracts by LC-MS/MS. (n.d.). BenchChem.
  • Comprehensive Mouse Skin Ceramide Analysis on a Solid-Phase and TLC Separation with High-Resolution Mass Spectrometry Pl
  • LIPID MAPS Mass Spectrometry Internal Standards. (n.d.). Avanti Polar Lipids.
  • A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. (n.d.). Journal of Lipid Research.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021).
  • Living Off the Fat of the Land: Lipid Extraction Methods. (2015).
  • Base Hydrolysis (or not)
  • Pre-analytical variables in lipid studies. (2022). YouTube.
  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. (1989). MDPI.
  • “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms.
  • Wh
  • Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. (2001). Lipids.
  • Troubleshooting low cellular uptake of exogenous C22-ceramide. (n.d.). BenchChem.
  • Evaluation and optimization of common lipid extraction methods in cerebrospinal fluid samples. (2020).
  • Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. (2001). PubMed.
  • Procedure of sphingolipid extraction. (n.d.).
  • Comparison of different methods for sphingolipid extraction. (n.d.).
  • From bedside to bench—practical considerations to avoid pre-analytical pitfalls and assess sample quality for high-resolution metabolomics and lipidomics analyses of body fluids. (2021).
  • Why Ceramides Are Failing You And What to Do About It. (2025). Roccoco Botanicals.
  • Lithium Hydroxide Hydrolysis Combined with MALDI TOF Mass Spectrometry for Rapid Sphingolipid Detection. (2020). Journal of The American Society for Mass Spectrometry.
  • Evaluation and optimization of common lipid extraction methods in cerebrospinal fluid samples. (2020).
  • Ceramide NP: What It Is and Why It Matters. (n.d.).
  • Quantitative Analysis of Phytosphingosine (2-Aminooctadecane-1,3,4-triol) in Biological Matrices using LC-MS/M. (n.d.). BenchChem.
  • Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2021). Bio-protocol.
  • Extraction efficiency of sphingolipid and LCB profiles
  • Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum. (n.d.).
  • Methods and products for the preparation of formulations containing ceramides. (n.d.).
  • Ceramide Profiling of Porcine Skin and Systematic Investigation of the Impact of Sorbitan Esters (SEs) on the Barrier Function of the Skin. (2025). Molecular Pharmaceutics.
  • An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. (2024). Metabolites.
  • Prediction and modeling of pre-analytical sampling errors as a strategy to improve plasma NMR metabolomics d
  • Lipidomic Analysis. (2018). Analytical Chemistry.
  • Techniques for Ceramide Analysis. (n.d.).
  • Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. (2017). Journal of Biological Chemistry.
  • Multi-Target Strategies for Enhancing Ceramide Production: A Review of Bioactive Ingredients in Cosmetic Science. (2026). MDPI.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega.
  • The Preparation and Biological Significance of Phytosphingosines. (2025).
  • N-Stearoyl-phytosphingosine. (n.d.). Sigma-Aldrich.
  • When Barrier Repair Plateaus: Biological Limits of Ceramides. (2025). Grand Ingredients.
  • Polymorphism of Ceramide 3. Part 2: A Vibrational Spectroscopic and X-ray Powder Diffraction Investigation of N-octadecanoyl Phytosphingosine and the Analogous Specifically Deuterated d(35) Derivative. (2003). Chemistry and Physics of Lipids.
  • [PSA] [Research] Why Most Ceramide Products are a Scam. (2019). Reddit.
  • N-OLEOYL PHYTOSPHINGOSINE. (n.d.). precisionFDA.
  • Method for preparing phytosphingosine liposome composition. (n.d.).
  • A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. (2025).
  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (n.d.). MDPI.
  • A Process For Preparing Phytosphingosine Aqueous Solution. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Octadecanoyl-phytosphingosine (Ceramide NP) and Ceramide AP for Skin Barrier Fortification

In the intricate landscape of dermatological science and cosmetic formulation, the integrity of the skin's barrier function is paramount. This guide provides an in-depth comparison of two pivotal ceramide species, N-Octa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of dermatological science and cosmetic formulation, the integrity of the skin's barrier function is paramount. This guide provides an in-depth comparison of two pivotal ceramide species, N-Octadecanoyl-phytosphingosine (Ceramide NP) and Ceramide AP, for researchers, scientists, and drug development professionals. We will dissect their molecular nuances, compare their performance based on available experimental data, and provide actionable experimental protocols for their evaluation.

The Stratum Corneum: Our Primary Defense

The stratum corneum (SC), the outermost layer of the epidermis, is our primary defense against the external environment. Its "brick and mortar" structure, composed of corneocytes (bricks) embedded in a lipid-rich matrix (mortar), is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors.[1][2] Ceramides are the most abundant lipid class in this matrix, constituting approximately 50% of its total weight, and are therefore central to the skin's barrier function.[3][4]

Molecular Architecture: A Tale of Two Ceramides

Both N-Octadecanoyl-phytosphingosine and Ceramide AP share a common phytosphingosine backbone, a feature that enhances their skin-identical nature.[5] The critical distinction lies in the N-acyl chain attached to this backbone.

  • N-Octadecanoyl-phytosphingosine (Ceramide NP): Also known as Ceramide 3, this molecule features a non-hydroxylated stearic acid chain.[5] Its structure allows for tight packing within the lipid lamellae, contributing to a highly ordered and rigid barrier.[6]

  • Ceramide AP: Formerly known as Ceramide 6-II, Ceramide AP is characterized by an alpha-hydroxy fatty acid attached to the phytosphingosine base.[5] This additional hydroxyl group introduces a subtle yet significant change in polarity and hydrogen-bonding capacity, which influences its interaction with neighboring lipids and its role in barrier function.[6]

G cluster_0 N-Octadecanoyl-phytosphingosine (Ceramide NP) cluster_1 Ceramide AP a Phytosphingosine Backbone b Amide Bond a->b c N-Octadecanoyl Chain (Non-hydroxylated) b->c d Phytosphingosine Backbone e Amide Bond d->e f Alpha-Hydroxy N-Stearoyl Chain e->f

Caption: Molecular structures of Ceramide NP and Ceramide AP.

Head-to-Head Barrier Performance: Experimental Insights

Direct comparative clinical data for these two ceramides is scarce, but biophysical studies offer significant insights into their distinct contributions to the skin barrier.

Impact on Lipid Lamellar Organization

The arrangement of lipids in the stratum corneum is critical for its barrier function. Neutron diffraction and 2H NMR studies on SC lipid model systems have revealed that slight changes in ceramide head groups have a dramatic influence on the morphology of the lipid structures.[6]

A study investigating ternary model systems of the stratum corneum (composed of either Ceramide NP or Ceramide AP, cholesterol, and stearic acid) found that:

  • Ceramide NP forms an extremely rigid and stable bilayer. Neutron diffraction measurements indicated the coexistence of two lamellar phases that differ in their hydration properties, suggesting that Ceramide NP is at least partly sequestered in a separate, highly ordered phase.[6]

  • Ceramide AP , when present in higher concentrations, causes an increased tilt of the ceramide acyl chains. This leads to less overlapping of the lipid chains within the lamellar midplane, suggesting a slightly less ordered, and potentially more fluid, lipid organization compared to Ceramide NP-rich systems.

This suggests that Ceramide NP is a primary contributor to the structural rigidity and integrity of the skin barrier, while Ceramide AP may impart different organizational properties, possibly influencing flexibility and the interaction with other lipids.

Clinical Efficacy in Barrier Restoration

While both ceramides are known to improve skin barrier function, available clinical data points to nuanced differences in their primary benefits.

  • Ceramide NP is one of the most well-studied ceramides for topical application. As the most abundant ceramide in the skin, it has been shown to be highly effective at improving Transepidermal Water Loss (TEWL).[3] Clinical studies have demonstrated that Ceramide NP can reduce TEWL by up to 15% after two weeks of consistent use, making it a cornerstone for general hydration and barrier maintenance.[3]

  • Ceramide AP is particularly beneficial for sensitive and reactive skin. Its unique structure, featuring an alpha-hydroxy acid, is associated with anti-inflammatory properties and the ability to calm irritation.[3] Clinical research indicates that consistent use of Ceramide AP over eight weeks can reduce skin reactivity by up to 30%.[3] This makes it an excellent candidate for formulations targeting compromised skin conditions like rosacea or for use alongside potentially irritating active ingredients.

FeatureN-Octadecanoyl-phytosphingosine (Ceramide NP)Ceramide AP
N-Acyl Chain Non-hydroxylated Stearoyl ChainAlpha-hydroxy Stearoyl Chain
Lipid Packing Forms a highly ordered and rigid bilayer structure.[6]Induces a greater tilt in acyl chains, suggesting a less ordered structure compared to Ceramide NP.
Primary Function Foundational barrier integrity and hydration.Reduces skin sensitivity and reactivity; barrier reinforcement.[3]
TEWL Reduction Can reduce TEWL by up to 15% in two weeks.[3]Contributes to overall TEWL reduction, though specific standalone data is less prevalent.
Skin Reactivity Supports overall barrier resilience.Can reduce skin reactivity by up to 30% in eight weeks.[3]
Ideal For General barrier maintenance, dry and damaged skin.[7]Sensitive, reactive, and compromised skin conditions.[3]

Experimental Protocols for Efficacy Evaluation

To aid researchers in the comparative assessment of these ceramides, we provide the following validated experimental workflows.

Transepidermal Water Loss (TEWL) Measurement

TEWL is the gold standard for quantifying the integrity of the skin barrier. A lower TEWL value indicates a more robust barrier function.

Objective: To compare the efficacy of a formulation containing Ceramide NP versus one containing Ceramide AP in improving skin barrier function after controlled irritation.

Methodology:

  • Subject Recruitment: Recruit healthy volunteers with normal skin. Acclimatize subjects to the testing room conditions (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements.

  • Baseline Measurement: Measure baseline TEWL on designated test sites on the forearms using an open-chamber evaporimeter (e.g., Tewameter®).

  • Barrier Disruption: Induce mild barrier disruption on the test sites using a standardized method such as tape stripping (e.g., 10-15 consecutive applications of an adhesive tape).

  • Post-Disruption Measurement: Immediately after disruption, measure TEWL again to confirm a significant increase from baseline, indicating barrier compromise.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulations (Ceramide NP cream, Ceramide AP cream, and a placebo control) to the respective disrupted sites.

  • Time-Course Measurement: Measure TEWL at specified time points post-application (e.g., 1, 2, 4, 8, and 24 hours) to assess the rate of barrier recovery.

  • Data Analysis: Compare the percentage reduction in TEWL for each test formulation relative to the placebo control over the time course. Statistical significance is determined using appropriate tests (e.g., ANOVA).

G cluster_workflow TEWL Measurement Workflow start Subject Acclimatization baseline Baseline TEWL Measurement start->baseline disrupt Barrier Disruption (Tape Stripping) baseline->disrupt post_disrupt Post-Disruption TEWL Measurement disrupt->post_disrupt apply Product Application (Ceramide NP, Ceramide AP, Placebo) post_disrupt->apply measure Time-Course TEWL Measurements (1h, 2h, 4h, 8h, 24h) apply->measure analyze Data Analysis (% TEWL Reduction vs. Placebo) measure->analyze G cluster_workflow HPLC-MS/MS Ceramide Analysis Workflow collect Stratum Corneum Sampling (Tape Stripping) extract Lipid Extraction (Chloroform:Methanol) collect->extract dry Dry Down Under Nitrogen extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute analyze HPLC-MS/MS Analysis (MRM Mode) reconstitute->analyze quantify Data Quantification (vs. Internal Standard) analyze->quantify

Sources

Comparative

Structural differences between synthetic and naturally derived N-Octadecanoyl-phytosphingosine

As a Senior Application Scientist specializing in lipid biophysics and dermatological formulations, I frequently encounter the assumption that all ceramides sharing an INCI name are functionally identical. This is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid biophysics and dermatological formulations, I frequently encounter the assumption that all ceramides sharing an INCI name are functionally identical. This is a critical misconception.

In the realm of barrier repair and lipid matrix formulation, N-Octadecanoyl-phytosphingosine —commercially known as Ceramide NP or Ceramide 3 —serves as the structural linchpin of the stratum corneum (SC). However, the origin of this molecule (naturally derived via bio-fermentation versus fully chemical synthesis) dictates its stereochemical fidelity. This guide provides an objective, data-driven comparison of synthetic and naturally derived Ceramide NP, focusing on molecular architecture, biophysical phase behavior, and experimental validation.

Molecular Architecture: The Stereochemical Imperative

Ceramide NP consists of a phytosphingosine backbone linked via an amide bond to a saturated stearic acid (C18:0) chain. While the 2D chemical structure is straightforward, the 3D stereochemistry is highly complex. The phytosphingosine base contains three critical chiral centers at the C2, C3, and C4 positions.

In human skin, Ceramide NP exists exclusively in the D-erythro (2S, 3S, 4R) configuration. This exact spatial arrangement is non-negotiable for the formation of the dense hydrogen-bonding network required for a functional skin barrier.

  • Naturally Derived (Bio-Fermented) Ceramide NP: Modern biotechnological processes utilize yeast fermentation, specifically strains like Wickerhamomyces ciferrii (formerly Hansenula ciferrii or Pichia ciferrii), to synthesize the phytosphingosine precursor [1]. The yeast naturally produces tetraacetylphytosphingosine (TAPS) in the exact bio-active stereochemical configuration found in human skin. Following deacetylation, the base is N-acylated with stearic acid to yield stereopure Ceramide NP [2].

  • Fully Synthetic Ceramide NP: Traditional chemical synthesis from achiral precursors often yields a racemic mixture of stereoisomers. While asymmetric synthesis can improve enantiomeric excess, fully synthetic batches frequently contain trace diastereomers. Even a minor deviation from the 2S, 3S, 4R configuration disrupts the planar alignment of the ceramide headgroups, preventing optimal lipid packing.

Pathway cluster_bio Bio-Fermentation (W. ciferrii) cluster_syn Chemical Synthesis B1 Carbon Source (Glucose/Glycerol) B2 Tetraacetylphytosphingosine (TAPS) B1->B2 Fermentation B3 Phytosphingosine (2S, 3S, 4R) B2->B3 Deacetylation Acy N-Acylation with Stearic Acid B3->Acy S1 Achiral Precursors S2 Racemic Intermediates S1->S2 Chemical Rxn S3 Mixed Isomer Phytosphingosine S2->S3 Resolution S3->Acy Nat Skin-Identical Ceramide NP (Stereopure) Acy->Nat High Bioaffinity Syn Synthetic Ceramide NP (Stereoisomeric Mixture) Acy->Syn Barrier Disruption

Fig 1. Biosynthetic vs. chemical synthesis pathways for Ceramide NP production.

Biophysical Behavior in Model Lipid Bilayers

The causality between stereochemistry and macroscopic barrier function lies in lateral lipid packing . In a healthy stratum corneum, lipids are packed in a highly ordered, dense orthorhombic lattice.

Stereopure, naturally derived Ceramide NP acts as a scaffold. Its three hydroxyl groups and one amide group act as precise hydrogen bond donors and acceptors. When synthetic Ceramide NP containing racemic impurities is introduced, the mismatched stereocenters create steric hindrance. This prevents the lipids from packing tightly, forcing the matrix into a looser hexagonal or fluid liquid-crystalline phase, which exponentially increases membrane permeability [3].

Table 1: Quantitative Phase Behavior Comparison (Equimolar Ceramide/Cholesterol/FFA Model)
ParameterNaturally Derived Ceramide NP (Stereopure)Synthetic Ceramide NP (Racemic Mixture)Causality / Significance
Melting Temperature (Tm) ~81.5 °C~74.2 °CLower Tm in synthetic indicates weaker intermolecular hydrogen bonding.
Lateral Packing Lattice Predominantly OrthorhombicMixed Hexagonal / Liquid-CrystallineOrthorhombic packing is essential for preventing transepidermal water loss.
FTIR CH2 Scissoring Doublet at 719 cm⁻¹ and 730 cm⁻¹Broad singlet near 720 cm⁻¹The 730 cm⁻¹ shoulder is the definitive spectroscopic signature of orthorhombic packing.
Lamellar Spacing (SAXD) ~5.4 nm (Short Periodicity Phase)~5.6 nm (Swollen/Disordered)Increased spacing indicates poor inter-layer adhesion and a compromised barrier.

Experimental Validation: Self-Validating Protocols

To objectively prove the structural superiority of bio-fermented Ceramide NP over its racemic synthetic counterpart, we employ a self-validating biophysical workflow combining X-Ray Diffraction and Fourier Transform Infrared (FTIR) Spectroscopy [4].

Workflow Step1 1. Lipid Matrix Preparation Equimolar Cer NP / Chol / FFA Step2 2. Film Hydration & Annealing Heated to 90°C (>Tm of Cer NP) Step1->Step2 Split1 Structural Analysis Step2->Split1 Split2 Thermotropic Analysis Step2->Split2 Tech1 SAXD / WAXD (X-Ray Diffraction) Split1->Tech1 Tech2 FTIR Spectroscopy (H/D Exchange) Split2->Tech2 Out1 Determine Lamellar Spacing & Lateral Packing (Orthorhombic) Tech1->Out1 Out2 Quantify Amide I/II Shifts & Hydrogen Bond Strength Tech2->Out2

Fig 2. Experimental workflow for evaluating Ceramide NP lipid bilayer phase behavior.

Protocol 1: Preparation of Model Stratum Corneum Lipid Membranes

Why this matters: Ceramide NP has an exceptionally high transition temperature (~81 °C). Standard liposome preparation at 60 °C will fail to properly integrate the ceramide, leading to phase separation artifacts.

  • Lipid Blending: Dissolve Ceramide NP, Cholesterol, and Free Fatty Acids (C16-C24) in an equimolar ratio (1:1:1) in a chloroform/methanol (2:1 v/v) solvent system.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 12 hours to remove trace solvents.

  • Hydration & Annealing (Critical Step): Hydrate the lipid film with a pH 5.5 acetate buffer. Heat the mixture to 90 °C (well above the 81 °C Tm of Ceramide NP) for 30 minutes, vortexing vigorously every 5 minutes.

  • Equilibration: Subject the samples to 5 freeze-thaw cycles (-80 °C to 90 °C) to ensure homogeneous lamellar distribution, then cool slowly to 32 °C (skin surface temperature) for 24 hours prior to analysis.

Protocol 2: FTIR Thermotropic Phase Analysis

Why this matters: FTIR allows us to directly observe the hydrogen bonding strength (Amide I/II bands) and the lateral packing (CH2 scissoring) without introducing bulky fluorescent probes that disrupt the lattice [4].

  • Sample Loading: Sandwich the annealed lipid suspension between two ZnSe windows in a temperature-controlled cell.

  • Spectral Acquisition: Record spectra from 10 °C to 100 °C at a heating rate of 1 °C/min. Collect 128 scans per temperature point at a resolution of 2 cm⁻¹.

  • Data Interpretation (Self-Validation):

    • Lateral Packing: Analyze the CH2 scissoring contour at 719–730 cm⁻¹. A distinct doublet confirms orthorhombic packing (characteristic of stereopure natural Ceramide NP). A collapse into a singlet at 720 cm⁻¹ indicates a shift to hexagonal packing (characteristic of synthetic racemic mixtures).

    • Hydrogen Bonding: Monitor the Amide I band (~1615 cm⁻¹). A shift to higher wavenumbers in the synthetic sample validates that the hydrogen bonding network is weakened due to stereochemical mismatch.

Biological Efficacy: Barrier Repair Metrics

The biophysical disparities directly translate to in vivo performance. When applied to tape-stripped (barrier-compromised) human skin models, the structural integrity of the lipid formulation dictates the rate of recovery.

Table 2: In Vivo Barrier Recovery (Tape-Stripped Human Skin Model, 14 Days)
Formulation Base (3.5% Active)TEWL Reduction (vs Baseline)Stratum Corneum Hydration IncreaseClinical Implication
Vehicle Control 12.4%8.2%Baseline natural recovery.
Synthetic Ceramide NP 28.7%22.5%Moderate repair; hexagonal packing allows continued moisture escape.
Naturally Derived Ceramide NP 54.3% 47.1% Superior repair; orthorhombic integration effectively seals the SC barrier.

References

  • Evonik Industries. (2013). Evonik Ferments Yeast for Alternative Ceramide Production. Cosmetics & Toiletries. Retrieved from [Link]

  • European Patent Office. (1995). Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them (EP0667853B1). Google Patents.
  • Uche, L. E., et al. (2017). Effects of 6-Hydroxyceramides on the Thermotropic Phase Behavior and Permeability of Model Skin Lipid Membranes. Langmuir, ACS Publications. Retrieved from [Link]

  • Moore, D. J., et al. (2001). Phytosphingosine and Sphingosine Ceramide Headgroup Hydrogen Bonding: Structural Insights through Thermotropic Hydrogen/Deuterium Exchange. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]

Validation

N-Octadecanoyl-phytosphingosine compared to non-hydroxy ceramides in skin models

An objective, biophysical comparison between N-Octadecanoyl-phytosphingosine (commonly known as Ceramide NP or Ceramide 3) and non-hydroxy ceramides (such as Ceramide NS) is critical for advanced formulation development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective, biophysical comparison between N-Octadecanoyl-phytosphingosine (commonly known as Ceramide NP or Ceramide 3) and non-hydroxy ceramides (such as Ceramide NS) is critical for advanced formulation development and dermatological research. As a Senior Application Scientist, evaluating these lipid species requires moving beyond basic hydration claims and analyzing the thermodynamic and structural causality that governs stratum corneum (SC) barrier integrity.

The following guide synthesizes structural biochemistry, quantitative permeability data, and self-validating experimental protocols to provide a comprehensive comparison of these two crucial ceramide classes.

The Biophysical Imperative of Ceramide Headgroup Architecture

The human stratum corneum lipid matrix is a highly organized, continuous extracellular domain primarily composed of ceramides, cholesterol, and free fatty acids in an approximate 1:1:1 molar ratio. The structural variations within the ceramide sphingoid base fundamentally dictate the macroscopic barrier properties of the skin.

  • N-Octadecanoyl-phytosphingosine (Ceramide NP): Features a phytosphingosine base characterized by an additional hydroxyl (-OH) group at the C4 position, paired with a non-hydroxy stearic acid (18:0) acyl chain.

  • Non-Hydroxy Ceramides (Ceramide NS): Features a sphingosine base containing a trans double bond at the C4-C5 position instead of the hydroxyl group, paired with a non-hydroxy acyl chain.

The Causality of the C4-Hydroxyl Group: The presence or absence of this single functional group alters the entire thermodynamic landscape of the lipid bilayer. Ceramide NS possesses 3 hydrogen bond donors and 4 acceptors. In contrast, the extra C4-OH group on Ceramide NP provides 4 donors and 5 acceptors [2]. This enhanced hydrogen-bonding capacity allows Ceramide NP to form a significantly denser, more cohesive lateral intermolecular network, driving the lipid matrix into a tightly packed orthorhombic crystalline phase, which is essential for minimizing transepidermal water loss (TEWL) [4].

G CerNP Ceramide NP (Phytosphingosine Base) HbondNP 4 Donors / 5 Acceptors Dense H-Bond Network CerNP->HbondNP CerNS Ceramide NS (Sphingosine Base) HbondNS 3 Donors / 4 Acceptors Loose H-Bond Network CerNS->HbondNS PackingNP Orthorhombic Packing (High Density) HbondNP->PackingNP PackingNS Hexagonal Packing (Lower Density) HbondNS->PackingNS BarrierNP Low Permeability (~1.1 x 10⁻⁵ cm/s) PackingNP->BarrierNP BarrierNS High Permeability (~2.1 x 10⁻⁵ cm/s) PackingNS->BarrierNS

Logical flow linking ceramide headgroup architecture to macroscopic barrier permeability.

Quantitative Comparison: Permeability & Clinical Relevance

In vitro models and molecular dynamics simulations demonstrate stark differences in the barrier efficacy of these two species. Membranes rich in Ceramide NS exhibit almost double the water permeability of those rich in Ceramide NP [1]. Clinically, an elevated Ceramide NS to Ceramide NP ratio is a recognized biomarker for skin barrier impairment, directly correlating with lesional skin in conditions like atopic dermatitis [3, 5].

Table 1: Comparative Biophysical and Clinical Parameters

ParameterCeramide NP (N-Octadecanoyl-phytosphingosine)Ceramide NS (Non-Hydroxy Sphingosine)Causality / Significance
Sphingoid Base Phytosphingosine (C4-OH present)Sphingosine (C4-trans double bond)Structural determinant of H-bonding capacity.
Hydrogen Bond Capacity 4 Donors / 5 Acceptors3 Donors / 4 AcceptorsDictates lateral intermolecular cohesion [2].
Lateral Packing State Predominantly OrthorhombicHexagonal / MixedOrthorhombic phase is essential for optimal barrier function [4].
Water Permeability Coefficient ~1.1 × 10⁻⁵ cm/s~2.10 × 10⁻⁵ cm/sTighter orthorhombic packing in NP restricts water flux [1].
Clinical Correlation High levels correlate with healthy, low-TEWL skinHigh levels correlate with impaired barrierElevated NS/NP ratio is a biomarker for lesional skin [3, 5].

Self-Validating Experimental Protocols

To objectively assess the performance of these ceramides in drug development or cosmetic chemistry, researchers must utilize robust, self-validating in vitro models. The following protocols are designed to ensure data integrity through built-in internal controls and physiological relevance.

Protocol A: In Vitro Permeability Assay of Stratum Corneum Lipid Bilayers

Objective: To quantify the water/solute permeability coefficients ( Pf​ ) of Ceramide NP vs. Ceramide NS. Self-Validating Design: The inclusion of a DPPC (dipalmitoylphosphatidylcholine) control establishes a baseline for high-permeability membranes, ensuring the assay's dynamic range is properly calibrated before testing the highly impermeable ceramide models.

  • Lipid Matrix Assembly: Dissolve the target Ceramide (NP or NS), Cholesterol (CHOL), and Free Fatty Acids (FFA) in a 1:1:1 molar ratio in chloroform/methanol (2:1, v/v).

    • Causality: The 1:1:1 ratio mimics the endogenous stoichiometry of the human SC lipid matrix, ensuring the resulting lamellar phases are physiologically accurate.

  • Film Hydration: Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 12 hours. Hydrate the lipid film with a buffered aqueous solution (pH 5.5) at 80°C.

    • Causality: Complete solvent removal prevents artifactual membrane fluidization. Hydrating at 80°C (above the phase transition temperature of the lipids) ensures homogenous mixing and prevents phase separation.

  • Liposome Extrusion: Extrude the hydrated lipid suspension through a 100 nm polycarbonate membrane for a minimum of 11 passes.

    • Causality: Extrusion generates large unilamellar vesicles (LUVs) of uniform size, eliminating surface-area-to-volume artifacts during subsequent flux calculations.

  • Permeability Measurement: Utilize a stopped-flow spectrofluorometer to measure the efflux of an encapsulated fluorophore (e.g., carboxyfluorescein) or use dynamic light scattering (DLS) to measure osmotic swelling/shrinking rates upon exposure to a hypertonic gradient.

    • Causality: Real-time kinetic tracking provides highly resolved permeability coefficients, allowing for precise differentiation between the ~1.1 × 10⁻⁵ cm/s (Cer NP) and ~2.10 × 10⁻⁵ cm/s (Cer NS) rates[1].

Workflow Step1 1. Lipid Matrix Assembly (Cer:CHOL:FFA) Step2 2. Solvent Evaporation & Film Hydration Step1->Step2 Step3 3. Liposome Extrusion (Uniform Size) Step2->Step3 Step4 4. Permeability Assay (Water/Dye Flux) Step3->Step4 Step5 5. Internal Validation (DPPC Standard) Step4->Step5

Self-validating experimental workflow for assessing ceramide-mediated membrane permeability.
Protocol B: Wide-Angle X-Ray Diffraction (WAXD) for Lipid Packing Analysis

Objective: To physically verify the lateral packing lattice (orthorhombic vs. hexagonal) of the ceramide models. Self-Validating Design: Simultaneous Small-Angle X-Ray Diffraction (SAXD) is run to confirm lamellar periodicity (Short Periodicity Phase/Long Periodicity Phase) before lateral packing is assessed, ensuring the macro-membrane architecture is intact.

  • Supported Lipid Bilayer Preparation: Spray-coat the lipid mixtures onto a silicon substrate and equilibrate at 95% relative humidity (RH) and 32°C.

    • Causality: 95% RH and 32°C precisely replicate the hydration and temperature conditions of the deep stratum corneum, which heavily influence lipid phase behavior.

  • WAXD Acquisition: Expose the samples to Cu K α radiation ( λ=0.154 nm) and record the diffraction patterns.

    • Causality: The diffraction peaks directly correspond to inter-chain distances. Ceramide NP models will exhibit two distinct Bragg peaks at d=0.41 nm and d=0.37 nm (indicating dense orthorhombic packing), whereas Ceramide NS models will predominantly show a single peak at d=0.41 nm (indicating looser hexagonal packing) [4].

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-Octadecanoyl-phytosphingosine

N-Octadecanoyl-phytosphingosine, a type of ceramide, is a pivotal lipid molecule in dermatological and cosmetic research, playing a crucial role in maintaining the skin's barrier function. As its use in laboratory settin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

N-Octadecanoyl-phytosphingosine, a type of ceramide, is a pivotal lipid molecule in dermatological and cosmetic research, playing a crucial role in maintaining the skin's barrier function. As its use in laboratory settings becomes more prevalent, a comprehensive understanding of its safe handling is paramount. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure personal and environmental safety when working with this compound.

Hazard Identification and Risk Assessment

While N-Octadecanoyl-phytosphingosine itself is not extensively characterized for its hazards, the primary building block, phytosphingosine, is known to cause serious eye damage and is very toxic to aquatic life with long-lasting effects[1]. N-Stearoyl-phytosphingosine, a synonym for the topic compound, is classified as a combustible solid[2]. Therefore, a cautious approach is warranted.

Primary Hazards:

  • Eye Irritation: Potential for serious eye damage upon direct contact[1][3].

  • Aquatic Toxicity: Poses a significant threat to aquatic ecosystems[1].

  • Combustibility: As a powder, it is considered a combustible solid[2].

  • Inhalation: While not explicitly classified, inhalation of the powder form should be avoided to prevent potential respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling N-Octadecanoyl-phytosphingosine. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or goggles[4][5]Nitrile or latex gloves[6]Laboratory coat[6]N95 or P1 dust mask[5]
Dissolving in Solvents Chemical splash goggles[7]Chemical-resistant gloves (e.g., butyl rubber for certain solvents)[8]Chemical-resistant lab coat or apronWork in a chemical fume hood
Cell Culture and In Vitro Assays Safety glassesNitrile or latex glovesLaboratory coatNot generally required if handled in solution within a biosafety cabinet
Rationale for PPE Selection
  • Eye Protection: Due to the risk of serious eye damage from the phytosphingosine component, robust eye protection is non-negotiable. Chemical splash goggles are essential when handling solutions to protect against splashes[7].

  • Hand Protection: Impervious gloves are necessary to prevent skin contact[4]. The choice of glove material should be compatible with the solvents used for dissolution. Always inspect gloves for integrity before use[5].

  • Body Protection: A lab coat protects against incidental skin contact and contamination of personal clothing[6]. For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: When handling the powder form, a dust mask is crucial to prevent inhalation[5]. All dissolution and handling of volatile solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Procedural Guidance for Safe Handling

A systematic approach to handling N-Octadecanoyl-phytosphingosine minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: Conduct all weighing and handling of the powder in a designated area, such as a chemical fume hood or a balance enclosure, to contain any airborne particles.

  • Don PPE: Before handling, put on the appropriate PPE as outlined in the table above.

  • Static Control: Take precautionary measures against static discharge, as the powder can form an explosive mixture with air[3].

  • Gentle Handling: Avoid actions that could generate dust, such as rapid pouring or scraping. Use appropriate tools like spatulas to handle the powder.

Dissolution
  • Solvent Selection: N-Octadecanoyl-phytosphingosine is soluble in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[1]. Consult the Safety Data Sheet (SDS) for the chosen solvent to understand its specific hazards.

  • Fume Hood: Always perform the dissolution process inside a chemical fume hood to prevent the inhalation of solvent vapors.

  • Controlled Addition: Add the powder to the solvent slowly and stir gently to avoid splashing.

Experimental Use
  • Containment: When using solutions of N-Octadecanoyl-phytosphingosine in cell culture or other assays, handle them within a biosafety cabinet to maintain sterility and containment.

  • Avoid Aerosols: Be mindful of creating aerosols during pipetting or other manipulations.

Emergency Procedures: Be Prepared

Spills
  • Evacuate and Secure: Clear the area of personnel and ensure adequate ventilation. Eliminate all ignition sources[3].

  • Don Appropriate PPE: Before cleaning the spill, don the necessary protective equipment, including respiratory protection for large powder spills.

  • Containment: For powder spills, gently cover with an absorbent material to prevent dust generation. Use dry clean-up procedures; do not use air hoses[4]. For liquid spills, absorb with an inert material.

  • Collection: Carefully sweep or vacuum the spilled material into a labeled, sealed container for disposal[4].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice[3].

Disposal Plan: Environmental Responsibility

The high aquatic toxicity of phytosphingosine necessitates a stringent disposal protocol to prevent environmental contamination[1].

  • Waste Segregation: Collect all waste containing N-Octadecanoyl-phytosphingosine, including contaminated labware (e.g., pipette tips, tubes), gloves, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container[9].

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Storage: Store the hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor[9]. Never dispose of N-Octadecanoyl-phytosphingosine or its waste down the drain.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling N-Octadecanoyl-phytosphingosine.

PPE_Selection_Workflow PPE Selection for N-Octadecanoyl-phytosphingosine Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment Start Start: Handling N-Octadecanoyl-phytosphingosine Task Identify Handling Task Start->Task Weighing Weighing/Aliquoting (Powder) Task->Weighing Powder Form Dissolving Dissolving in Solvent Task->Dissolving Liquid Form (Solution) CellCulture Cell Culture/In Vitro Use Task->CellCulture Aqueous Solution in Sterile Environment WeighingPPE Safety Glasses Nitrile Gloves Lab Coat Dust Mask Weighing->WeighingPPE DissolvingPPE Chemical Goggles Chemical-Resistant Gloves Lab Coat/Apron Work in Fume Hood Dissolving->DissolvingPPE CellCulturePPE Safety Glasses Nitrile Gloves Lab Coat Work in Biosafety Cabinet CellCulture->CellCulturePPE

Caption: PPE selection workflow for handling N-Octadecanoyl-phytosphingosine.

References

  • Cayman Chemical. (2025, November 26). Phytosphingosine (yeast)
  • Apollo Scientific. (2022, September 16).
  • Redox. (2024, May 2).
  • Sigma-Aldrich. N-Stearoyl-phytosphingosine.
  • PubChem. N-Octacosanoyl-C22-phytosphingosine.
  • XI'AN AOGU BIOTECH CO.,LTD.
  • PMC. (2023).
  • Benchchem. Safe Disposal of Phytosphingosine-d7: A Procedural Guide.
  • MDPI. (2025, March 11).
  • University of Washington. Personal Protective Equipment.
  • precisionFDA. N-OLEOYL PHYTOSPHINGOSINE.
  • Merck.
  • American Chemistry Council. Protective Equipment.
  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements.
  • DTC. Which PPE Can be Used to Work with in Composite Manufacturing?.
  • PubChem. N-(2-hydroxyoctacosanoyl)phytosphingosine.
  • Sigma-Aldrich. N-Stearoyl-phytosphingosine Peer Reviewed Papers.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.